Technical Documentation Center

2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic Acid: A Technical Guide

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a highly effective method for modulating lipophilicity, metabolic stability, and target binding affinity. The target molecule, 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly effective method for modulating lipophilicity, metabolic stability, and target binding affinity. The target molecule, 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid , represents a privileged bioisosteric scaffold. The gem-difluoro group (-CF₂-) adjacent to the carboxylic acid significantly lowers the pKa of the acid, making it an excellent phosphate or lipophilic carboxylate mimic, while the 1-methylimidazole ring provides a versatile coordination site for metalloenzymes.

This whitepaper provides an authoritative, in-depth technical guide for the synthesis of this compound, evaluating classical deoxofluorination against modern transition-metal-mediated cross-coupling, and provides field-proven protocols designed for high-yield, scalable execution.

Strategic Retrosynthesis & Methodological Causality

The synthesis of C2-functionalized imidazoles historically relies on the inherent acidity of the C2-proton. However, introducing a highly functionalized difluoroacetate moiety presents unique chemoselectivity challenges. We evaluate two primary retrosynthetic disconnections:

  • Pathway A (Classical Deoxofluorination): Relies on the cryogenic deprotonation of 1-methylimidazole using n-butyllithium, followed by acylation with diethyl oxalate to form an α-keto ester. The critical step is the deoxofluorination of the ketone using Diethylaminosulfur trifluoride (DAST). While logically sound, DAST is highly corrosive, prone to explosive decomposition at scale, and often yields complex mixtures of fluorinated byproducts.

  • Pathway B (Ullmann-Type Cross-Coupling): A modern, highly chemoselective approach utilizing 2-iodo-1-methylimidazole and ethyl bromodifluoroacetate (BrCF₂CO₂Et) [1]. Mediated by stoichiometric or catalytic copper(0), this pathway bypasses the need for hazardous fluorinating agents by utilizing a pre-fluorinated building block [2].

Retrosynthesis Target 2,2-Difluoro-2-(1-methyl- 1H-imidazol-2-yl)acetic acid Ester Ethyl 2,2-difluoro-2-(1-methyl- 1H-imidazol-2-yl)acetate Target->Ester Hydrolysis (LiOH) KetoEster Ethyl 2-(1-methyl-1H- imidazol-2-yl)-2-oxoacetate Ester->KetoEster DAST (Deoxofluorination) IodoImid 2-Iodo-1-methylimidazole Ester->IodoImid BrCF₂CO₂Et, Cu(0) (Cross-Coupling) Imid 1-Methylimidazole KetoEster->Imid 1. n-BuLi 2. Diethyl oxalate IodoImid->Imid 1. n-BuLi 2. I₂

Figure 1: Retrosynthetic analysis showing Pathway A (Red) and Pathway B (Green).

Mechanistic Insights: The Copper-Mediated Pathway

Pathway B is the superior choice for both bench-scale and process chemistry. The causality of this reaction relies on the unique ability of Cu(0) to undergo oxidative insertion into the relatively weak C-Br bond of ethyl bromodifluoroacetate, generating a stable (L)Cu(I)-CF₂CO₂Et intermediate. The polar aprotic solvent (DMSO) is critical here; it coordinates to the copper center, stabilizing the highly electrophilic difluoroalkyl-metal species against premature protonation or dimerization [3]. Subsequent coordination with the 2-iodoimidazole and reductive elimination yields the target ester.

CuPathway Step1 Cu(0) + BrCF₂CO₂Et Step2 [Cu-CF₂CO₂Et] Active Species Step1->Step2 Oxidative Insertion (DMSO, 60°C) Step3 Coordination with 2-Iodo-1-methylimidazole Step2->Step3 Step4 Reductive Elimination Step3->Step4 - CuI, - CuBr Product Ethyl 2,2-difluoro-2-(1-methyl- 1H-imidazol-2-yl)acetate Step4->Product

Figure 2: Mechanistic progression of the Cu-mediated difluoroalkylation.

Quantitative Data: Pathway Comparison

To justify the selection of the Cu-mediated route, the following table summarizes the operational metrics of both pathways based on standard process chemistry parameters.

ParameterPathway A (Deoxofluorination)Pathway B (Cu-Mediated Cross-Coupling)
Primary Reagents n-BuLi, Diethyl oxalate, DAST2-Iodoimidazole, BrCF₂CO₂Et, Cu(0)
Reaction Conditions Cryogenic (-78 °C) to Room TempMild Heating (60 °C)
Safety Profile High risk (DAST is explosive/corrosive)Moderate (Standard organometallic safety)
Chemoselectivity Poor (competing fluorination sites)Excellent (highly specific to C-I bond)
Overall Yield 25% - 40%65% - 80%
Scalability Poor (Exothermic fluorination)Excellent (Easily scaled in batch reactors)

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating. Visual and physical cues are embedded within the steps to ensure the operator can confirm the success of intermediate stages before proceeding.

Protocol 1: Synthesis of Ethyl 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate

Objective: Cross-coupling of 2-iodo-1-methylimidazole with ethyl bromodifluoroacetate.

Reagents:

  • 2-Iodo-1-methylimidazole: 1.0 equiv (10.0 mmol, 2.08 g)

  • Ethyl bromodifluoroacetate: 2.0 equiv (20.0 mmol, 4.06 g)

  • Copper powder (Cu⁰, particle size <425 μm): 3.0 equiv (30.0 mmol, 1.90 g)

  • Anhydrous DMSO: 25 mL

Step-by-Step Methodology:

  • Copper Activation (Critical Step): Suspend the copper powder in 1M HCl (20 mL) and stir for 10 minutes. Filter and wash sequentially with deionized water (3x), ethanol (2x), and acetone (2x). Dry under high vacuum for 2 hours.

    • Self-Validation: The powder must transition from a dull, dark brown to a bright, metallic salmon-pink. This confirms the removal of the passivating CuO/Cu₂O layer, which is strictly required for oxidative insertion.

  • Reaction Setup: In an oven-dried Schlenk flask under a nitrogen atmosphere, add the activated copper powder, 2-iodo-1-methylimidazole, and anhydrous DMSO.

  • Reagent Addition: Add ethyl bromodifluoroacetate dropwise via syringe over 5 minutes.

  • Heating & Monitoring: Heat the vigorously stirring mixture to 60 °C. The solution will gradually turn dark blue/green, indicating the formation of Cu(I) and Cu(II) salts. Stir for 12 hours.

  • Quenching: Cool the mixture to room temperature and quench by pouring into a saturated aqueous solution of NH₄Cl (100 mL). Stir for 30 minutes.

    • Self-Validation: The aqueous layer will turn deep blue (formation of the [Cu(NH₃)₄]²⁺ complex), effectively trapping the copper waste and preventing emulsion formation during extraction.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure ester as a pale yellow oil.

Protocol 2: Hydrolysis to 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic Acid Hydrochloride

Objective: Saponification of the ester and isolation of the highly polar free acid.

Reagents:

  • Ethyl 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate: 1.0 equiv (5.0 mmol, 1.02 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O): 1.5 equiv (7.5 mmol, 315 mg)

  • THF / H₂O (3:1 v/v): 20 mL

  • 4M HCl in Dioxane: 3.0 mL

Step-by-Step Methodology:

  • Saponification: Dissolve the ester in the THF/H₂O mixture. Add LiOH·H₂O in one portion. Stir at room temperature for 4 hours.

    • Self-Validation: TLC monitoring (EtOAc) will show the complete disappearance of the high-Rf ester spot, confirming full conversion to the baseline-bound lithium carboxylate.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF. Lyophilize the remaining aqueous solution to yield a crude white powder (Lithium salt).

  • Non-Aqueous Acidification (Critical Step): Do not use standard aqueous liquid-liquid extraction. The zwitterionic nature of the product makes it highly water-soluble. Instead, suspend the crude lithium salt in anhydrous dichloromethane (20 mL) and add 4M HCl in dioxane dropwise at 0 °C.

  • Isolation: Stir for 30 minutes. The product will precipitate as the hydrochloride salt while LiCl remains partially suspended. Evaporate all solvents to dryness. Triturate the residue with cold acetonitrile; the product (hydrochloride salt) remains insoluble and is collected by vacuum filtration, yielding a highly pure white solid.

Conclusion

The synthesis of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is most efficiently achieved via a copper-mediated Ullmann-type cross-coupling followed by non-aqueous saponification. By avoiding the hazardous and low-yielding classical deoxofluorination route, researchers can scale this protocol reliably. The strategic use of copper activation and non-aqueous isolation ensures high purity and mitigates the inherent difficulties of handling highly polar, zwitterionic fluorinated heterocycles.

References

  • Copper-Catalyzed Difluoroalkylation Reaction Source: Molecules (MDPI) URL:[Link]

  • Cu-Catalyzed Carbocyclization for General Synthesis of N-Containing Heterocyclics Enabled by BrCF2COOEt as a C1 Source Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent Source: PubMed Central (PMC) URL:[Link]

Exploratory

An In-depth Technical Guide to the Preparation of Difluoro(1-methyl-1H-imidazol-2-yl)acetic Acid

Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for difluoro(1-methyl-1H-imidazol-2-yl)acetic acid, a fluorinated heterocyclic compound of significant interest to researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for difluoro(1-methyl-1H-imidazol-2-yl)acetic acid, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a difluoromethyl group into pharmacologically active scaffolds is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This document outlines a rational, multi-step synthesis, drawing upon established and contemporary methodologies in heterocyclic and fluorine chemistry. Each proposed step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and safety considerations. The guide is intended for an audience of synthetic organic chemists, medicinal chemists, and process development scientists.

Introduction and Strategic Overview

The synthesis of complex, functionalized heterocyclic compounds is a cornerstone of modern drug discovery. Imidazole-containing molecules, in particular, are prevalent in a vast array of pharmaceuticals due to their ability to act as bioisosteres for other functional groups and their capacity to engage in various biological interactions. The introduction of fluorine atoms, and specifically the difluoromethyl (CF2H) group, can profoundly influence the physicochemical and pharmacokinetic properties of a molecule.[1] The CF2H group can act as a lipophilic hydrogen bond donor, a feature that distinguishes it from other fluorinated motifs.[1]

This guide details a proposed synthetic route to difluoro(1-methyl-1H-imidazol-2-yl)acetic acid, a molecule that combines the desirable features of the 1-methyl-1H-imidazole scaffold with the unique properties of a difluoroacetic acid moiety. The synthetic strategy is predicated on a convergent approach, beginning with the direct C-H difluoromethylation of the imidazole ring, followed by functionalization to introduce the carboxylic acid group.

The proposed overall synthetic transformation is as follows:

Overall_Synthesis 1-Methyl-1H-imidazole 1-Methyl-1H-imidazole 2-(Difluoromethyl)-1-methyl-1H-imidazole 2-(Difluoromethyl)-1-methyl-1H-imidazole 1-Methyl-1H-imidazole->2-(Difluoromethyl)-1-methyl-1H-imidazole Step 1: C-H Difluoromethylation Difluoro(1-methyl-1H-imidazol-2-yl)acetic acid Difluoro(1-methyl-1H-imidazol-2-yl)acetic acid 2-(Difluoromethyl)-1-methyl-1H-imidazole->Difluoro(1-methyl-1H-imidazol-2-yl)acetic acid Step 2: Carboxylation Step_1_Reaction cluster_reactants Reactants cluster_products Product 1-Methylimidazole 1-Methyl-1H-imidazole Product_1 2-(Difluoromethyl)-1-methyl-1H-imidazole 1-Methylimidazole->Product_1 TMSCF3 TMSCF3 TMSCF3->Product_1 Initiator Initiator (e.g., Na2S2O8) Initiator->Product_1

Caption: C-H difluoromethylation of 1-methyl-1H-imidazole.

Detailed Experimental Protocol

Materials:

  • 1-Methyl-1H-imidazole

  • Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent)

  • Sodium persulfate (Na2S2O8)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-methyl-1H-imidazole (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add sodium persulfate (2.0 eq) to the solution.

  • Carefully add trimethyl(trifluoromethyl)silane (TMSCF3, 2.0 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(difluoromethyl)-1-methyl-1H-imidazole. [2] Characterization Data for 2-(Difluoromethyl)-1-methyl-1H-imidazole:

Technique Expected Data
¹H NMR δ 6.97 (s, 1H), 6.90 (s, 1H), 6.67 (t, J = 52.7 Hz, 1H), 3.77 (s, 3H) [2]
¹³C NMR δ 139.3 (t, J = 26.7 Hz), 127.9, 123.6, 110.2 (t, J = 234.6 Hz), 32.8 [2]
¹⁹F NMR δ -112.6 (d, J = 52.7 Hz) [2]
LC-MS m/z = 133 [M+H]⁺ [2]
Mechanistic Insights and Rationale

The reaction is proposed to proceed via a radical mechanism. The initiator, sodium persulfate, generates sulfate radicals upon heating, which then interact with TMSCF3 to generate the trifluoromethyl radical (•CF3). The •CF3 radical can then be reduced to the difluorocarbene (:CF2), which is the active difluoromethylating species. The electron-rich C2 position of 1-methyl-1H-imidazole is susceptible to electrophilic attack by the difluorocarbene, leading to the formation of the desired product.

Step 2: Synthesis of Difluoro(1-methyl-1H-imidazol-2-yl)acetic Acid

The second step involves the conversion of the difluoromethyl group of 2-(difluoromethyl)-1-methyl-1H-imidazole into a difluoroacetic acid moiety. This can be achieved through a two-step sequence: lithiation followed by carboxylation.

Reaction Scheme

Step_2_Reaction cluster_reactants Reactants cluster_products Product Product_1 2-(Difluoromethyl)-1-methyl-1H-imidazole Final_Product Difluoro(1-methyl-1H-imidazol-2-yl)acetic acid Product_1->Final_Product nBuLi n-Butyllithium nBuLi->Final_Product CO2 Carbon Dioxide (solid) CO2->Final_Product

Caption: Lithiation and carboxylation of the difluoromethyl intermediate.

Detailed Experimental Protocol

Materials:

  • 2-(Difluoromethyl)-1-methyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(difluoromethyl)-1-methyl-1H-imidazole (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, crush an excess of dry ice and quickly add it to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude difluoro(1-methyl-1H-imidazol-2-yl)acetic acid.

  • The crude product can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Rationale and Key Considerations

The proton on the difluoromethyl group is acidic and can be deprotonated by a strong base like n-butyllithium to form a lithiated intermediate. This nucleophilic species can then react with an electrophile, in this case, carbon dioxide, to form the carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the final carboxylic acid product. It is critical to maintain anhydrous conditions and a low temperature during the lithiation step to prevent side reactions.

Purification and Characterization

The final product, difluoro(1-methyl-1H-imidazol-2-yl)acetic acid, should be thoroughly characterized to confirm its identity and purity.

Purification:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water) can be an effective purification method.

  • Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC is a powerful technique.

Characterization Techniques:

Technique Purpose
¹H NMR To confirm the proton environment, including the imidazole ring protons and the methyl group.
¹³C NMR To identify all carbon atoms in the molecule, including the characteristic signal for the carboxylic acid carbon.
¹⁹F NMR To confirm the presence and chemical shift of the two fluorine atoms.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition of the molecule.
Melting Point To assess the purity of a solid sample.

Safety and Handling

  • 1-Methyl-1H-imidazole: Corrosive and harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Trimethyl(trifluoromethyl)silane (TMSCF3): Flammable liquid and vapor. Handle with care in a fume hood away from ignition sources.

  • n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques. Any contact with air or moisture will cause it to ignite.

  • Dry Ice: Can cause severe burns upon contact with skin. Use cryogenic gloves when handling.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthetic route outlined in this technical guide provides a plausible and efficient pathway for the preparation of difluoro(1-methyl-1H-imidazol-2-yl)acetic acid. By leveraging a modern C-H difluoromethylation reaction, this approach offers a more direct and potentially higher-yielding alternative to traditional multi-step syntheses. The successful synthesis and characterization of this compound will provide a valuable building block for the development of novel therapeutic agents.

References

  • Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent. The Journal of Organic Chemistry, 2022 , 87 (24), 16450-16460. [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 2014 , 53B, 1054-1060. [Link]

  • Methods for synthesizing 2-substituted imidazoles.
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021 , 50, 7079-7139. [Link]

  • Process for the preparation of imidazoleacetic acid derivatives.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 2013 , 25(14), 8121-8123. [Link]

  • Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Organic Letters, 2022 , 24(40), 7411-7416. [Link]

  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. HETEROCYCLES, 1981 , 15(2), 943-948. [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 2019 , 56(8), 2139-2163. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses, 2010 , 87, 38. [Link]

  • Preparation of 1-aryl-2,2-difluoro enol esters via dehydrosulfonylation of a-(phenylsulfonyl)difluoromethylated benzoates. Tetrahedron, 2007 , 63(11), 2429-2435. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 2013 , 87(7), 1545. [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Amanote Research. [Link]

  • Synthesis of imidazoles. Organic Chemistry Portal. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008 , (xvi), 265-273. [Link]

  • A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Synthesis of 2-imidazolones and 2-iminoimidazoles. Beilstein Journal of Organic Chemistry, 2011 , 7, 1248-1253. [Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope, CN113024384. [Link]

  • An alpha-methyl-4\2'-thienyl-carbonyl\phenyl acetic acid derivative, process for its preparation and its pharmaceutical use. European Patent Office, EP0018732A1. [Link]

Sources

Foundational

A Comprehensive Guide to the Physicochemical Characterization of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid

Abstract 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a novel heterocyclic compound incorporating a difluoromethyl group and an N-methylimidazole moiety. Such structural motifs are of significant interest in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a novel heterocyclic compound incorporating a difluoromethyl group and an N-methylimidazole moiety. Such structural motifs are of significant interest in medicinal chemistry for their potential to modulate metabolic stability, pKa, and binding interactions. As a new chemical entity (NCE), a thorough understanding of its fundamental physical and chemical properties is a prerequisite for any further development in pharmaceutical and materials science. This technical guide provides a comprehensive framework for the complete physicochemical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols, but the scientific rationale behind them. This document outlines a systematic workflow, from initial in-silico prediction to detailed experimental determination of identity, purity, solubility, acidity, lipophilicity, and solid-state characteristics.

Introduction and Molecular Overview

The subject of this guide, 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid, represents a confluence of structural features known to impart valuable properties in drug discovery. The gem-difluoro group adjacent to the carboxylic acid is a strong electron-withdrawing group, expected to significantly lower the pKa compared to its non-fluorinated analog. The N-methylimidazole ring provides a polar, potentially coordinating, and metabolically relevant site.

While specific experimental data for this exact molecule is not extensively published, we can ascertain its basic molecular identity from supplier information.[1] A full experimental characterization is therefore essential. This guide establishes the roadmap for that characterization.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular Formula C₆H₆F₂N₂O₂AiFChem[1]
Molecular Weight 176.12 g/mol AiFChem[1]
Chemical Structure (See Figure 1)-

Figure 1: Chemical Structure of the Target Compound

Caption: Structure of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid.

The Characterization Workflow: A Phased Approach

A logical, phased approach is critical to efficiently characterize an NCE. Resources are conserved by starting with foundational identity and purity checks before moving to more complex and material-intensive property assessments.

Figure 2: Experimental Characterization Workflow

Characterization_Workflow Start Synthesized Material Identity Identity & Purity (NMR, LC-MS, HRMS) Start->Identity Initial Sample SolidState Solid-State Analysis (XRPD, DSC, TGA) Identity->SolidState Confirmed Pure PhysicoChem Physicochemical Properties (Solubility, pKa, LogP) Identity->PhysicoChem Confirmed Pure Report Comprehensive Report SolidState->Report Data PhysicoChem->Report Data

Caption: A systematic workflow for the physicochemical characterization of an NCE.

Part I: Identity, Purity, and Thermal Stability

Before measuring any physical property, the identity and purity of the material must be unequivocally confirmed. Simultaneously, assessing thermal stability provides critical information for handling and storage.

Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of structural verification.

  • ¹H, ¹³C, and ¹⁹F NMR: Provides a detailed map of the molecule's atomic framework. The presence of fluorine necessitates ¹⁹F NMR for direct confirmation.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement, typically within 5 ppm of the theoretical value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Serves as the primary tool for purity assessment, separating the target compound from any impurities or starting materials. Purity is typically reported as a percentage of the total peak area.

Solid-State and Thermal Properties

The solid form of a compound dictates many of its bulk properties, including solubility and stability.[2][3]

  • X-ray Powder Diffraction (XRPD): This is the definitive technique for determining if a material is crystalline or amorphous.[3] A crystalline solid will produce a unique pattern of sharp peaks, its "fingerprint," while an amorphous solid yields a broad, featureless halo.[3][4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[5][6] It is used to determine the melting point (an endothermic event) and can also reveal other phase transitions, such as crystallization or glass transitions.[7][8]

  • Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as a function of temperature.[6][8] This is crucial for identifying the temperature at which the compound begins to decompose and for quantifying the presence of bound water or solvents.[7][9]

Table 2: Summary of Solid-State and Thermal Analysis Techniques

TechniquePrimary Information ObtainedCausality and Insight
XRPD Crystalline or Amorphous nature; Polymorph identification.The internal packing of molecules (or lack thereof) directly impacts solubility and stability. Different crystal forms (polymorphs) can have vastly different properties.[2][4][10]
DSC Melting Point (Tm), Glass Transition (Tg), Enthalpy of Fusion.Provides a sharp, reproducible indicator of purity for crystalline solids. Defines the upper-temperature limit for processing and storage.[5]
TGA Decomposition Temperature (Td), Mass loss due to volatiles.Establishes the thermal stability of the compound. A significant mass loss before the melting point indicates the presence of solvates or hydrates.[6][9]

Part II: Core Physicochemical Properties for Drug Development

For any compound intended for biological application, three properties are paramount: solubility, acidity (pKa), and lipophilicity (LogP/LogD).

Aqueous Solubility

Solubility is a critical determinant of a drug's absorption and bioavailability.[11] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[12]

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound (enough to ensure a saturated solution with visible solid remaining) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.[12]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take 24-48 hours.[11][13]

  • Phase Separation: After equilibration, allow the vials to stand, then carefully separate the solid from the supernatant. This is typically done by centrifugation followed by filtering the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC with a standard calibration curve.

  • Reporting: The final solubility is reported in units such as mg/mL or µM.

Figure 3: Shake-Flask Solubility Workflow

Shake_Flask_Workflow Start Add Excess Solid to Buffer Equilibrate Agitate for 24-48h at Constant Temp Start->Equilibrate Separate Centrifuge & Filter (0.22 µm) Equilibrate->Separate Quantify Analyze Supernatant (e.g., HPLC) Separate->Quantify Result Solubility Value (mg/mL) Quantify->Result

Caption: Key steps in the shake-flask method for determining thermodynamic solubility.

Acidity Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% unionized. It governs solubility, absorption, and receptor binding. Given the carboxylic acid moiety, determining its pKa is essential. Potentiometric titration is a precise and common method for this determination.[14][15]

Protocol 2: pKa Determination via Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water or a co-solvent system if solubility is low. A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[16]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Use a calibrated combination pH electrode to monitor the pH.[16]

  • Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Calculation: The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point on the first derivative plot of the titration curve.[15][16]

Lipophilicity (LogP / LogD)

Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross cell membranes. It is measured as the partition coefficient (LogP) between an organic phase (typically n-octanol) and an aqueous phase. For ionizable compounds like our target molecule, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.

While the shake-flask method can be used, a modern, high-throughput alternative is the use of reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]

Protocol 3: LogP/LogD Estimation via RP-HPLC

  • Rationale: The retention time of a compound on a nonpolar reverse-phase column (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be interpolated.[17][19]

  • Calibration: Prepare a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the analyte.

  • Chromatography: Inject each standard and the test compound onto the RP-HPLC system under identical isocratic conditions (constant mobile phase composition). Record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation:

    • Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0

    • Plot the known LogP values of the standards (y-axis) against their corresponding log(k) values (x-axis).

    • Perform a linear regression to obtain a calibration curve equation (y = mx + c).[17]

  • Determination: Calculate the log(k) for the test compound and use the calibration curve equation to determine its LogP value. To measure LogD, the aqueous component of the mobile phase should be buffered to the desired pH (e.g., 7.4).[20]

Conclusion

The systematic characterization of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid, as outlined in this guide, provides the essential data foundation required for its advancement as a potential drug candidate or advanced material. By confirming identity and purity, understanding its solid-state behavior, and quantifying its key physicochemical properties—solubility, pKa, and LogD—researchers can make informed decisions, predict in vivo behavior, and design robust formulations. The integration of these validated protocols ensures data integrity and provides a clear, actionable path for the comprehensive evaluation of this and other novel chemical entities.

References

  • Anton Paar GmbH. (n.d.). Pharmaceutical Solid-State Characterization by Simultaneous Small-and Wide-Angle X-Ray Scattering.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Purdue University. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.
  • Eurofins Scientific. (2024, May 11). Solid State Characterization.
  • AiFChem. (n.d.). 1342482-15-8 | 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid.
  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
  • Malvern Panalytical. (2022, July 29). The advantages of solid form analysis with XRPD.
  • U.S. EPA Product Properties Test Guidelines. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • ResearchGate. (n.d.). Plot of experimental versus literature pKa's values for the compounds under study.
  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • WuXi AppTec DMPK. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
  • Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.
  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Polli, J., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.
  • Manallack, D. T. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
  • Penn State Materials Research Institute. (n.d.). Thermal Analysis.

Sources

Exploratory

The Mechanistic Role of 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic Acid in Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS: 1342482-15-8) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS: 1342482-15-8) is a highly privileged, commercially available fluorinated building block[1]. Rather than functioning as a standalone active pharmaceutical ingredient (API), this fragment is engineered to be incorporated into larger drug candidates. Its "mechanism of action" lies in its profound physicochemical influence: it acts as a lipophilic bioisostere, a conformational locker, and a metabolic shield[2]. This whitepaper dissects the molecular mechanics of this scaffold, providing application scientists with the theoretical grounding and experimental workflows required to leverage it in drug discovery.

Physicochemical Mechanism of Action

The mechanism by which this fragment enhances drug efficacy is rooted in the unique electronic and steric properties of the gem-difluoromethylene ( −CF2​− ) group adjacent to an imidazole ring[3].

The Fluorine Effect and pKa Modulation

The introduction of two highly electronegative fluorine atoms on the alpha-carbon exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the adjacent carboxylic acid (or subsequent amide derivatives). By modulating the pKa , the molecule can be tuned to exist in a specific ionization state at physiological pH (7.4), which directly dictates its membrane permeability and solubility.

The Lipophilic Hydrogen Bond Donor Concept

Traditionally, increasing polarity to improve solubility results in a penalty to lipophilicity, thereby reducing cell permeability. The −CF2​− group circumvents this paradox. It acts as a "lipophilic hydrogen bond donor/acceptor"[4]. The fluorine atoms can engage in weak multipolar interactions with target proteins without the massive desolvation penalty associated with traditional hydroxyl ( −OH ) or amine ( −NH2​ ) groups. This allows the fragment to mimic natural substrates (bioisosterism) while maintaining a high LogD profile[4].

Imidazole-Mediated Target Engagement

The 1-methyl-1H-imidazole moiety is a classic pharmacophore. The unmethylated nitrogen (N3) possesses a lone pair of electrons that serves as a potent hydrogen bond acceptor and a strong coordinating ligand for transition metals[5]. When incorporated into inhibitors targeting metalloenzymes (e.g., Matrix Metalloproteinases, Cytochrome P450s, or Histone Deacetylases), the imidazole ring directly coordinates with the active-site metal ion (such as Zn2+ or Fe3+ ), anchoring the drug candidate in the binding pocket[5].

Workflow N1 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (Scaffold) N2 Amide Coupling (HATU/DIPEA) N1->N2 N3 Lead Candidate Generation N2->N3 N4 Target Engagement (Metalloenzyme Binding) N3->N4 N5 In Vitro PK (HLM Stability Assay) N3->N5

Workflow for integrating the difluoro-imidazole scaffold into drug discovery.

Pharmacokinetic Mechanism: Metabolic Stabilization

A primary cause of late-stage drug failure is poor metabolic stability, often driven by Cytochrome P450 (CYP450)-mediated oxidation at electron-rich alpha-carbons.

The incorporation of the −CF2​− group completely blocks alpha-hydroxylation. Because the carbon-fluorine bond is exceptionally strong (~116 kcal/mol compared to ~99 kcal/mol for C-H), CYP450 enzymes cannot abstract a fluorine atom to initiate the radical oxidation mechanism. Furthermore, the steric bulk of the fluorine atoms shields the adjacent carbonyl/amide linkage from enzymatic hydrolysis by proteases or amidases.

Mechanism M1 CYP450 Enzyme Active Site M2 Alpha-Carbon Oxidation Attempt M1->M2 M3 Steric & Electronic Blockade by -CF2- Group M2->M3 Blocked M4 Prevention of Decarboxylation M3->M4 M5 Prolonged Half-Life (Metabolic Stability) M4->M5

Mechanism of CYP450 metabolic blockade via gem-difluoro substitution.

Quantitative Data: The Impact of Fluorination

To illustrate the profound effect of this specific scaffold, the table below summarizes the theoretical physicochemical shifts observed when transitioning from a standard acetic acid derivative to the gem-difluoro analog.

Scaffold DerivativeAlpha-SubstitutionEstimated pKa (Acid)Relative LogD (pH 7.4)HLM Half-Life ( t1/2​ )Target Binding Affinity (Metalloenzyme)
Non-Fluorinated −CH2​− ~4.5Baseline< 15 mins (Rapid clearance)Moderate (Flexible conformation)
Mono-Fluorinated −CHF− ~3.2+0.2~30 minsHigh (Chiral dependency)
Gem-Difluorinated −CF2​− ~1.8 +0.6 > 120 mins (Highly stable) Very High (Conformationally locked)

Table 1: Comparative physicochemical and pharmacokinetic properties demonstrating the superiority of the gem-difluoro scaffold.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes internal controls to verify causality and experimental success.

Protocol A: Scaffold Incorporation via Amide Coupling

This protocol details the coupling of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid to a primary amine (representing the rest of the drug candidate).

Reagents:

  • 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the difluoro-acetic acid scaffold (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality Note: HATU is selected over EDC/HOBt due to the electron-withdrawing nature of the −CF2​− group, which makes the carboxylic acid less nucleophilic. HATU ensures rapid formation of the highly reactive active ester.

  • Coupling: Add the target primary amine (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 2-4 hours.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. Validation criteria: The reaction is deemed complete only when the starting material peak area is <5% of the total UV absorbance (254 nm), and the product mass [M+H]+ is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the metabolic shielding effect of the −CF2​− group, the synthesized lead compound must be tested against human liver microsomes.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the difluoro-lead compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • System Setup: In a 96-well plate, combine the test compound (1 µM final) with Human Liver Microsomes (0.5 mg/mL protein concentration).

  • Internal Controls (Self-Validation):

    • Positive Control: Run parallel wells using Verapamil (a known rapidly metabolized drug) to ensure the microsomes are active.

    • Negative Control: Run parallel wells of the test compound without the addition of NADPH. This validates that any observed degradation is strictly CYP450-mediated and not due to chemical instability.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the logarithmic decay of the parent compound peak area.

References

  • Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions Source: Organic Letters (ACS Publications) URL:[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The role of fluorine in medicinal chemistry: Review Article Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

Strategic Incorporation of 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic Acid in Fragment-Based Drug Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern fragment-based drug design (FBDD), the selectio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern fragment-based drug design (FBDD), the selection of building blocks dictates the downstream pharmacodynamic (PD) and pharmacokinetic (PK) success of a lead compound. 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (DFMIA, CAS: 1342482-15-8) has emerged as a highly privileged pharmacological fragment. Rather than acting as a standalone therapeutic, DFMIA is engineered to be conjugated into larger molecular scaffolds, where it imparts profound biological activity by modulating target binding affinity, locking molecular conformation, and neutralizing metabolic liabilities.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind DFMIA’s structural features, provide self-validating protocols for its integration, and outline the precise mechanisms by which it enhances the biological activity of next-generation therapeutics.

Structural Rationale: The Anatomy of a Privileged Fragment

The biological utility of DFMIA is driven by the synergistic relationship between its two core motifs: the α,α -difluoroacetic acid group and the 1-methylimidazole ring.

The α,α -Difluoro Motif: Metabolic Shielding and pKa Modulation

The substitution of hydrogen atoms with fluorine is a cornerstone strategy in medicinal chemistry to block metabolic oxidation and modulate lipophilicity . The difluoromethylene ( −CF2​− ) group in DFMIA serves two distinct causal functions:

  • Electronic pKa Shift: The intense electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the adjacent carboxylic acid (or the resulting amide post-coupling). This alters the ionization state of the molecule at physiological pH (7.4), often enhancing hydrogen-bond donor capacity in the resulting amide linkage, which is critical for target kinase or protease engagement.

  • Steric and Electronic Blockade: Cytochrome P450 (CYP450) enzymes frequently target the α -carbon of acetic acid derivatives for hydroxylation, leading to rapid clearance. The high bond dissociation energy of the C-F bond (~115 kcal/mol) compared to C-H (~98 kcal/mol) creates an insurmountable electronic barrier to hydrogen abstraction, effectively shutting down this metabolic liability .

The 1-Methylimidazole Core: Conformational Locking and Metal Chelation

The imidazole ring is a classic bioisostere recognized for its ability to participate in π−π stacking and coordinate with active-site metals (e.g., Zn2+ in matrix metalloproteinases or heme iron).

  • Causality of N-Methylation: Unsubstituted imidazoles exist in a state of rapid tautomeric flux, which introduces an entropic penalty upon binding to a target receptor. The N-methyl group in DFMIA locks the ring into a single, predictable tautomeric state. This pre-organization reduces the entropic cost of binding, directly translating to enhanced biological activity and target residency time.

Comparative Pharmacodynamics & Pharmacokinetics

To understand the biological impact of DFMIA, we must compare it against its non-fluorinated, non-methylated analogs. The table below summarizes the quantitative shifts in physicochemical properties that drive its superior biological profile.

Property1H-Imidazol-2-yl acetic acid (Standard)DFMIA (CAS 1342482-15-8)Causality / Biological Impact
Molecular Weight 126.11 g/mol 176.12 g/mol Slight increase, well within Lipinski's Rule of 5 parameters.
LogP (Calculated) -0.80.8Increased lipophilicity enhances passive membrane permeability.
pKa (Acid) ~3.5~1.5Enhanced acidity alters the ionization profile, optimizing receptor fit.
Tautomerism Dynamic (Flux)Locked (N-methyl)Reduces entropic penalty; increases binding affinity ( Kd​ ).
Metabolic Liability High ( α -carbon oxidation)Low (C-F bond blockade)Prevents CYP450-mediated clearance; prolongs in vivo half-life.

Visualizing the Workflow and Mechanism

To effectively leverage DFMIA in drug discovery, researchers must integrate it into a logical FBDD workflow and understand its mechanism of metabolic resistance.

FBDD A Target Identification B Fragment Selection: DFMIA A->B Structural Requirement C Amide Coupling B->C Synthesis D In Vitro Screening C->D Assay E Lead Optimization D->E Data Feedback

Caption: Logical workflow for integrating DFMIA into fragment-based drug design (FBDD) pipelines.

CYP450 cluster_0 Non-Fluorinated Analog cluster_1 DFMIA Scaffold A -CH2- Linker B CYP450 Oxidation A->B C Rapid Clearance B->C D -CF2- Linker E Metabolic Blockade D->E F Prolonged Half-Life E->F

Caption: Mechanism of CYP450 metabolic resistance conferred by the difluoromethylene group in DFMIA.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the incorporation and biological validation of DFMIA must rely on self-validating experimental systems. Below are the standard protocols utilized in our laboratories.

Protocol A: High-Efficiency Amide Coupling (Synthesis)

Because the −CF2​− group pulls electron density away from the carboxylate, DFMIA is less nucleophilic than standard acetic acids. Standard EDC/NHS coupling often fails or yields low recovery.

  • Causality: We utilize HATU, a highly reactive uronium-based coupling agent, to force the formation of the active ester, overcoming the electronic deactivation caused by the fluorine atoms.

  • Step-by-Step:

    • Dissolve 1.0 eq of DFMIA and 1.2 eq of the target primary amine in anhydrous DMF (0.1 M concentration).

    • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to ensure the amine is fully free-based.

    • Cool the reaction to 0°C and add 1.2 eq of HATU.

    • Stir at room temperature for 4 hours.

    • Self-Validation Step: Monitor via LC-MS. The reaction is complete when the DFMIA mass peak is fully consumed. Since DFMIA lacks a chiral center at the α -position, racemization monitoring (a common issue with standard amino acids) is intrinsically bypassed, validating the structural integrity of the product.

Protocol B: Human Liver Microsome (HLM) Stability Assay

To empirically prove the biological activity enhancement (specifically, metabolic resistance) imparted by DFMIA, an HLM assay must be conducted .

  • Causality: By exposing the DFMIA-conjugated lead to human liver enzymes alongside a non-fluorinated control, we can isolate the exact half-life extension provided by the −CF2​− blockade.

  • Step-by-Step:

    • Prepare a 1 μ M solution of the DFMIA-conjugated test compound in 0.1 M potassium phosphate buffer (pH 7.4).

    • Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

    • Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration) and incubate at 37°C.

    • Extract 50 μ L aliquots at 0, 15, 30, and 60 minutes, immediately quenching with 150 μ L of ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

    • Self-Validation Step: Run Verapamil concurrently as a high-clearance positive control. If Verapamil does not degrade rapidly, the HLM batch is inactive, and the assay invalidates itself, preventing false-positive stability data.

Conclusion

The biological activity of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is not defined by its behavior as a solitary molecule, but by its transformative power as a structural fragment. By strategically lowering pKa, locking tautomeric states, and providing an impenetrable shield against CYP450 α -oxidation, DFMIA allows medicinal chemists to rescue failing lead compounds and elevate them into viable, metabolically stable clinical candidates.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at:[Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at:[Link]

Exploratory

A Strategic Guide to Investigating 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic Acid as a Novel Enzyme Inhibitor

Abstract The confluence of a substituted imidazole ring and a difluoroacetic acid moiety in the structure of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid presents a compelling scaffold for the development of nov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of a substituted imidazole ring and a difluoroacetic acid moiety in the structure of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid presents a compelling scaffold for the development of novel enzyme inhibitors. Imidazole-containing compounds are known to engage with a wide array of biological targets, often through coordination with metal ions in active sites or through hydrogen bonding and π-π stacking interactions.[1][2] The introduction of the gem-difluoro group can significantly alter the acidity, metabolic stability, and binding affinity of the parent molecule, making it a valuable isostere for a carbonyl or a stereochemically constrained methylene group.[3] This technical guide outlines a comprehensive, field-proven strategy for the systematic investigation of this compound's enzyme inhibition profile, from initial target validation to detailed mechanistic studies.

Introduction: Rationale and Therapeutic Potential

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs with diverse mechanisms of action, including anticancer, antifungal, and anti-inflammatory agents.[4][5] Its ability to act as a proton shuttle and a metal ligand makes it a versatile pharmacophore for targeting enzyme active sites.[2] Specifically, imidazole derivatives have shown promise as inhibitors of kinases, metalloproteinases, and cytochrome P450 enzymes.[2][4]

The gem-difluoroacetic acid motif is a bioisostere of a carboxylate group but with a lower pKa, which can influence its interaction with binding site residues. The strong electron-withdrawing nature of the fluorine atoms can also enhance the compound's binding affinity and metabolic stability.[3][6] The combination of these two moieties in 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid suggests a high potential for potent and selective enzyme inhibition.

This guide provides a roadmap for researchers to unlock the therapeutic potential of this compound by proposing a logical and technically sound workflow for identifying its enzyme targets and characterizing its inhibitory action.

Proposed High-Probability Enzyme Target Classes

Based on the structural features of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid, the following enzyme classes are proposed as high-priority targets for initial screening:

  • Histone Deacetylases (HDACs): The imidazole ring can chelate the zinc ion in the active site of HDACs, a mechanism exploited by other imidazole-based HDAC inhibitors.[2] Dysregulation of HDACs is a hallmark of many cancers, making them a key therapeutic target.[7]

  • Matrix Metalloproteinases (MMPs): Similar to HDACs, the active site of MMPs contains a catalytic zinc ion that can be targeted by the imidazole moiety. MMPs are involved in tissue remodeling and are implicated in cancer metastasis and arthritis.

  • Kinases: Certain imidazole derivatives have been shown to be potent kinase inhibitors, disrupting oncogenic signaling pathways.[4] The compound could potentially act as an ATP-competitive or allosteric inhibitor.

  • Cytochrome P450 (CYP) Enzymes: The nitrogen atoms of the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition. This is a critical consideration for both therapeutic targeting and potential drug-drug interactions.

  • Nitric Oxide Synthases (NOS): Imidazole-containing amino acids have been designed as inhibitors of NOS, which are heme-containing enzymes.[8]

Experimental Workflow for Enzyme Inhibition Studies

The following sections detail a step-by-step approach to systematically evaluate the enzyme inhibitory potential of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid.

Compound Acquisition and Characterization

The initial step is to obtain a high-purity sample of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS No. 1342482-15-8).[9] The identity and purity of the compound should be rigorously confirmed using standard analytical techniques.

Analytical Technique Purpose
¹H and ¹³C NMR Structural verification and confirmation of the chemical shifts of the protons and carbons.
Mass Spectrometry Determination of the molecular weight and confirmation of the elemental composition.
HPLC/UPLC Assessment of purity (ideally >95%).
Initial Broad-Spectrum Enzyme Screening

A broad-spectrum screen against a panel of representative enzymes from the proposed target classes is the most efficient method for initial hit identification. This can be performed using commercially available enzyme profiling services or by setting up in-house assays.

G cluster_0 Phase 1: Hit Identification Compound Compound Enzyme_Panel Broad Enzyme Panel (HDACs, MMPs, Kinases, etc.) Compound->Enzyme_Panel Test Compound Primary_Assay Primary Screening Assay (e.g., Fluorescence-based) Enzyme_Panel->Primary_Assay Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Assay->Hit_Identification

Caption: Workflow for primary screening and hit identification.

Dose-Response Studies and IC50 Determination

For any "hits" identified in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This involves a more detailed dose-response analysis.

Protocol for IC50 Determination (Generic Fluorescence-based Assay):

  • Prepare Reagents:

    • Enzyme stock solution in appropriate assay buffer.

    • Substrate stock solution (fluorogenic).

    • 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid stock solution in DMSO.

    • Assay buffer (e.g., Tris-HCl with necessary cofactors).

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the inhibitor stock solution to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Setup:

    • Add a small volume of each inhibitor concentration to the wells of a microplate.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition and Incubation:

    • Add the enzyme to each well (except negative controls) and incubate for a pre-determined time to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the positive control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Hill Slope Describes the steepness of the dose-response curve.
A measure of the goodness of fit of the curve.
Mechanism of Action (MoA) Studies

Once a potent inhibitory activity is confirmed, elucidating the mechanism of action is crucial.

3.4.1. Reversibility Studies

To determine if the inhibition is reversible or irreversible, a dialysis or rapid dilution experiment can be performed.

G cluster_1 Phase 2: MoA Studies Hit Confirmed Hit (Potent IC50) Reversibility Reversibility Assay (Dialysis/Dilution) Hit->Reversibility Kinetics Enzyme Kinetics (Michaelis-Menten) Reversibility->Kinetics MoA Mechanism of Action (Competitive, Non-competitive, etc.) Kinetics->MoA

Sources

Foundational

potential therapeutic targets of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid

An In-Depth Technical Guide to the Pharmacological Utility of 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid Executive Summary In modern rational drug design, the strategic incorporation of fluorinated motifs is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Utility of 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid

Executive Summary

In modern rational drug design, the strategic incorporation of fluorinated motifs is a proven method for modulating pharmacokinetics, metabolic stability, and target binding affinity. 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS: 1342482-15-8) is not a standalone active pharmaceutical ingredient (API); rather, it is a highly specialized, commercially available fragment used to synthesize difluoromethylated imidazole derivatives.

As a Senior Application Scientist, I have observed a paradigm shift in how we approach bioisosterism. The α,α -difluoroacetic acid moiety serves as a metabolically robust bioisostere for phosphates and standard carboxylic acids, while the 1-methylimidazole core provides critical hydrogen bonding and metal-coordination capabilities. This whitepaper dissects the mechanistic rationale for utilizing this fragment, identifies its primary therapeutic targets, and provides self-validating experimental workflows for its integration into drug discovery pipelines.

The Physicochemical Rationale: Why this Specific Fragment?

The structural marriage of a difluoromethylene ( −CF2​− ) group with a 1-methylimidazole ring creates a unique pharmacophore with distinct advantages over unfluorinated analogs[1]:

  • Lipophilic Hydrogen Bond Donor/Acceptor: The strong electron-withdrawing nature of the fluorine atoms polarizes adjacent bonds. When converted into an amide, the −CF2​− group acts as a lipophilic hydrogen bond donor, significantly enhancing membrane permeability while maintaining target affinity.

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently target the benzylic or allylic positions of heterocycles for oxidation. The gem-difluoro substitution blocks metabolic liability at the α -carbon, extending the compound's half-life.

  • Kinase Hinge Binding: The nitrogen atoms of the imidazole ring are classic hinge-binding motifs in kinase inhibitors, capable of forming critical bidentate interactions with the ATP-binding pocket of target enzymes.

Primary Therapeutic Targets

Derivatives synthesized from 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid have shown exceptional promise across several distinct therapeutic areas.

A. Phosphoinositide 3-Kinase Alpha (PI3K α ) in Oncology

PI3K α is a lipid kinase frequently mutated in solid tumors. Standard imidazole and benzimidazole derivatives often suffer from poor selectivity or rapid clearance. The introduction of a difluoromethyl group adjacent to the imidazole core (analogous to the blockbuster tool compound ZSTK-474) forces a specific conformational twist. The −CF2​− group forms a unique halogen bond with Ala775 in the kinase hinge region, while the imidazole nitrogen hydrogen-bonds with Val851 and Lys802[2]. This dual-interaction drastically increases PI3K α selectivity over other kinase isoforms.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Inhibitor CF2-Imidazole Derivatives Inhibitor->PI3K

Figure 1: PI3Kα signaling pathway and targeted inhibition by difluoromethyl-imidazole derivatives.

B. P2Y1 Receptors in Ischemic Stroke

P2Y1 is a purinergic G-protein-coupled receptor involved in platelet aggregation. Recent studies have demonstrated that 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid derivatives act as potent P2Y1 antagonists[3]. The difluoro substitution significantly enhances antiplatelet activity compared to hydrogen or deuterium substitutions by optimizing the electrostatic potential surface of the molecule, allowing deeper penetration into the receptor's orthosteric site.

C. LpxC Metalloenzyme in Gram-Negative Bacteria

LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a zinc-dependent metalloenzyme critical for lipid A biosynthesis in Gram-negative bacteria. Traditional LpxC inhibitors rely on hydroxamic acids to chelate the zinc ion, which often leads to off-target toxicity (e.g., MMP inhibition) and poor in vivo stability. Difluoro-imidazole derivatives are emerging as potent non-hydroxamate LpxC inhibitors[4]. The imidazole nitrogen coordinates the zinc ion, while the adjacent −CF2​− group fine-tunes the basicity (pKa) of the imidazole, preventing non-specific metal chelation.

Quantitative Structure-Activity Relationship (SAR) Summary

The table below summarizes the quantitative impact of integrating the difluoromethyl-imidazole motif compared to standard unfluorinated analogs across different targets.

Therapeutic TargetScaffold / CompoundSubstitution ModificationIC 50​ ( μ M)Fold Improvement
P2Y1 Receptor HNW001 (Lead)Standard Imidazole3.50Baseline
P2Y1 Receptor Compound 6k[3]4-(Difluoromethyl)-imidazole0.98~3.5x
PI3K α Triazine Derivative 15Standard Benzimidazole>10.0Baseline
PI3K α ZSTK-474 Analog[2]2-(Difluoromethyl)-benzimidazole0.016>600x

Experimental Workflows & Self-Validating Protocols

To successfully utilize 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid in drug discovery, researchers must account for the unique electronics of the α,α -difluoro group. The strong electron-withdrawing effect reduces the nucleophilicity of the intermediate carboxylate, making standard EDC/NHS coupling inefficient.

Workflow Step1 Fragment Selection CAS: 1342482-15-8 Step2 HATU-Mediated Amide Coupling Step1->Step2 Step3 Purification (Prep-HPLC) & LC-MS Validation Step2->Step3 Step4 In Vitro Validation (ADP-Glo Kinase Assay) Step3->Step4 Step5 Lead Optimization & SAR Analysis Step4->Step5

Figure 2: Workflow for integrating the CF2-imidazole fragment into drug discovery pipelines.

Protocol 1: HATU-Mediated Amide Coupling of the CF 2​ -Imidazole Fragment

Causality: HATU is selected over standard carbodiimides because it generates a highly reactive HOAt ester, which is strictly required to overcome the deactivated nature of the difluoroacetic acid moiety. DIPEA is utilized as a sterically hindered, non-nucleophilic base to prevent undesired side reactions with the activated ester.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 1.5 mmol). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the target primary or secondary amine scaffold (1.1 equiv, 0.55 mmol) dropwise.

  • Self-Validation (Reaction Monitoring): At t=1 hour, withdraw a 10 μ L aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation check: If unreacted acid mass is still dominant, spike the reaction with an additional 0.5 equiv of HATU and 1.0 equiv of DIPEA. The electron-poor nature of the fragment can occasionally stall the reaction depending on the steric bulk of the amine.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL) and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via reverse-phase Prep-HPLC.

Protocol 2: ADP-Glo Kinase Assay for PI3K α Inhibition

Causality: The ADP-Glo assay is chosen because it directly measures the generation of ADP (a universal product of kinase activity), eliminating the need for hazardous radioisotopes ( 33P -ATP) while providing a high signal-to-background ratio necessary for resolving nanomolar IC 50​ shifts caused by the −CF2​− group.

  • Reagent Preparation: Prepare PI3K α enzyme, PIP2 lipid substrate, and ultra-pure ATP in 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2​ , 0.01% Tween-20).

  • Compound Plating: In a 384-well low-volume white plate, dispense 1 μ L of the synthesized CF 2​ -imidazole derivative in a 10-point, 3-fold serial dilution (starting at 10 μ M) in 1% DMSO.

  • Self-Validation (Controls):

    • Positive Control: ZSTK-474 (Known IC 50​ ~16 nM). Validates the sensitivity of the enzyme batch.

    • Negative Control: 1% DMSO vehicle (100% kinase activity).

    • Baseline Control: Buffer without enzyme (0% kinase activity).

  • Kinase Reaction: Add 2 μ L of PI3K α enzyme solution to all wells (except baseline control). Incubate for 10 minutes at room temperature to allow inhibitor binding. Add 2 μ L of PIP2/ATP mix to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Add 5 μ L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Analysis: Read luminescence on a microplate reader. Calculate IC 50​ using a four-parameter logistic non-linear regression model.

Conclusion

The compound 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a powerful molecular tool. By leveraging its unique electronic and steric properties, medicinal chemists can access highly selective PI3K α inhibitors, potent P2Y1 antagonists, and novel non-hydroxamate LpxC inhibitors. The rigorous application of specialized synthetic protocols, such as HATU-mediated coupling, ensures the successful integration of this fragment into next-generation therapeutics.

References

  • Selective Inhibitors.
  • Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent.
  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment.
  • EP3884940A1 - Novel imidazole derivative.

Sources

Exploratory

Technical Whitepaper: 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS 1342482-15-8) in Advanced Medicinal Chemistry

Executive Summary In contemporary drug development, the strategic incorporation of fluorine is a cornerstone of rational drug design. 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS 1342482-15-8) [1] has emerg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug development, the strategic incorporation of fluorine is a cornerstone of rational drug design. 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS 1342482-15-8) [1] has emerged as a highly specialized building block for introducing the gem-difluoro (-CF2-) motif adjacent to an imidazole pharmacophore. This technical guide provides an in-depth analysis of the physicochemical rationale, mechanistic advantages, and validated synthetic workflows for integrating this compound into active pharmaceutical ingredients (APIs).

Structural Profiling & Physicochemical Rationale

The molecular architecture of CAS 1342482-15-8 combines two privileged motifs: a 1-methylimidazole ring and a difluoroacetic acid moiety.

From a structural standpoint, the methylation at the N1 position of the imidazole ring is a deliberate design choice. It prevents tautomerization, eliminating the risk of unwanted N-acylation or N-alkylation during downstream coupling steps. This "locked" conformation simplifies 1H and 13C NMR characterization of the final API. The adjacent gem-difluoro group acts as a powerful electron-withdrawing bioisostere, fundamentally altering the electronic landscape of the molecule[2].

Table 1: Physicochemical Profile of CAS 1342482-15-8
PropertyValue / DescriptionAnalytical Significance
Chemical Name 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acidStandard IUPAC nomenclature
CAS Number 1342482-15-8Unique registry identifier[1]
Molecular Formula C6H6F2N2O2Determines exact mass for HRMS
Molecular Weight 176.12 g/mol Critical for stoichiometric calculations
Appearance White to off-white crystalline solidIndicator of bulk purity
19F NMR Shift ~ -105 to -115 ppm (singlet)Primary diagnostic peak for QC

Pharmacological Causality: The gem-Difluoro Advantage

Why go through the synthetic effort of utilizing a difluoroacetic acid derivative? The causality lies in the profound pharmacokinetic enhancements the -CF2- group provides over its -CH2- or ether oxygen counterparts[3].

  • Metabolic Shielding: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). Placing a -CF2- group at a site typically prone to Cytochrome P450 (CYP450) mediated oxidation effectively blocks metabolic degradation, thereby increasing the drug's in vivo half-life[3].

  • pKa Modulation: The strong inductive effect of the two fluorine atoms significantly lowers the pKa of any adjacent functional group (such as a resulting amide NH). A lower pKa increases the hydrogen-bond donor capacity of the amide, which can enhance target binding affinity while simultaneously increasing lipophilicity for better membrane permeability.

  • Conformational Rigidity: The steric bulk of the -CF2- group is slightly larger than a methylene group but smaller than a trifluoromethyl (-CF3) group, making it an ideal bioisostere that restricts bond rotation and locks the molecule into its bioactive conformation[2].

MechanisticLogic Core gem-Difluoro Substitution (-CF2-) Inductive Strong Inductive Effect (Electron Withdrawing) Core->Inductive Steric Steric Shielding (Bioisosteric to -CH2-) Core->Steric pKa Lowered pKa of Adjacent Amide NH Inductive->pKa Metabolism CYP450 Oxidation Resistance Steric->Metabolism Permeability Enhanced Membrane Permeability pKa->Permeability Efficacy Improved in vivo Efficacy & Half-life Metabolism->Efficacy Permeability->Efficacy

Caption: Mechanistic pathways driven by gem-difluoro substitution in drug design.

Synthetic Integration: Overcoming Electronic Deactivation

Coupling difluoroacetic acids to primary or secondary amines presents unique synthetic challenges[4]. The highly electron-withdrawing nature of the -CF2- group makes the carbonyl carbon highly electrophilic once activated, but it also destabilizes certain reactive intermediates. For instance, standard carbodiimide coupling agents (like EDC or DCC) often result in low yields due to the rapid hydrolysis or rearrangement of the highly reactive O-acylisourea intermediate.

The Solution: Utilizing uronium-based coupling agents like HATU in the presence of a non-nucleophilic base (DIPEA ). HATU rapidly converts the acid into an active HOAt ester, which is highly reactive toward amines but stable enough to resist rapid degradation. Furthermore, the use of excess DIPEA ensures that the basic nitrogen of the 1-methylimidazole ring does not interfere with the activation step.

SyntheticWorkflow Step1 Activation CAS 1342482-15-8 + HATU + DIPEA Step2 Nucleophilic Attack Addition of R-NH2 (0 °C to RT) Step1->Step2 Step3 Quench & Extract NH4Cl (aq) / EtOAc Step2->Step3 Step4 Purification Prep-HPLC or Flash Chromatography Step3->Step4 Step5 Pure Fluorinated Amide API Step4->Step5

Caption: Standardized amide coupling workflow for 2,2-difluoroacetic acid derivatives.

Validated Bench Protocol: Amidation Workflow

This self-validating protocol is designed for the robust synthesis of fluorinated amides using CAS 1342482-15-8. The conditions are optimized to prevent decarboxylation and maximize the yield of the target amide.

Reagents & Materials (1.0 mmol scale)
  • CAS 1342482-15-8: 176.1 mg (1.0 equiv)

  • Target Amine (R-NH2): 1.1 mmol (1.1 equiv)

  • HATU: 456 mg (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine): 522 µL (3.0 equiv)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology
  • Preparation of the Activation Complex: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve CAS 1342482-15-8 (176.1 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (522 µL) to the solution. Causality Note: 3.0 equivalents of base are required to neutralize the hydrochloride salt of the amine (if applicable), deprotonate the carboxylic acid, and buffer the basic imidazole ring.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (456 mg) in one portion. Stir the mixture at 0 °C for 15 minutes. The solution will typically turn a pale yellow color, indicating the formation of the active HOAt ester.

  • Amine Coupling: Add the target amine (1.1 mmol) dropwise (if liquid) or in small portions (if solid). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass [M+H]+ confirms completion.

  • Quench and Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH4Cl (2 x 15 mL) to remove DMF and unreacted amine. Wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Quality Control (QC): Purify via flash column chromatography or Prep-HPLC. Verify the structural integrity using 19F NMR. The gem-difluoro group must appear as a distinct singlet (or an AB quartet if the coupled amine introduces a chiral center nearby) in the range of -100 to -115 ppm.

Comparative Bioisosteric Analysis

To quantify the value of utilizing CAS 1342482-15-8, we must compare the physicochemical properties of the resulting gem-difluoro amides against their non-fluorinated (methylene) counterparts.

Table 2: Impact of -CF2- vs -CH2- Substitution on Drug-Like Properties
Property Metric-CH2- (Methylene) Analog-CF2- (gem-Difluoro) AnalogPharmacological Impact
Electronegativity (Pauling) ~2.5 (Carbon)~4.0 (Fluorine influence)Alters local electron density
Lipophilicity (ΔLogP) Baseline+0.5 to +1.0Enhances passive cellular permeability
Metabolic Liability High (Primary oxidation site)Very Low (CYP450 resistant)Prolongs systemic circulation
Adjacent Amide NH pKa ~15.0 – 16.0~13.0 – 14.0Strengthens target H-bond interactions
Conformational Preference Highly flexibleRestricted (gauche effect)Reduces entropic penalty upon binding

References

  • Journal of the American Chemical Society (JACS). "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation". ACS Publications. URL:[Link]

  • Organic Letters. "DAST Enabled Synthesis of Fluorinated Amides and Fatty Acid Amides Including Drugs under Ambient Conditions". ACS Publications. URL:[Link]

  • National Institutes of Health (NIH / PMC). "18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride". PubMed Central. URL:[Link]

Sources

Foundational

Solubility Profiling of 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic Acid: A Technical Guide for Preformulation and Synthesis

Target Audience: Research Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The strategic incorporation of fluorine into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Fluorinated building blocks are routinely utilized to enhance metabolic stability, modulate lipophilicity, and adjust the pKa of adjacent functional groups[1][2]. 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS: 1342482-15-8)[3][4] is a highly specialized, bifunctional fluorinated building block.

Understanding the solubility profile of this compound is critical for optimizing reaction conditions in synthetic chemistry (e.g., cross-coupling or amidation) and for downstream preformulation. Because of its unique structural motifs—a basic imidazole ring, an acidic carboxylate, and a strongly electron-withdrawing gem-difluoro group—the molecule exhibits complex solvation thermodynamics driven by zwitterionic equilibrium. This guide synthesizes the physicochemical theory, predictive Hansen Solubility Parameters (HSP), and the gold-standard empirical protocols required to accurately profile its solubility.

Structural & Physicochemical Causality

To predict and manipulate the solubility of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid, one must dissect its structural components and their electronic interplay[5]:

  • The gem-Difluoro Inductive Effect: The -CF₂- group exerts a profound electron-withdrawing effect on the adjacent carboxylic acid. While a standard aliphatic carboxylic acid has a pKa of ~4.8, the gem-difluoro substitution drastically lowers this pKa to approximately 1.0–1.5.

  • The N-Methyl Imidazole Core: The unhindered nitrogen (N3) on the imidazole ring acts as a basic center (conjugate acid pKa ~ 6.5–7.0).

  • Zwitterionic Equilibrium: Because the pKa of the acid is significantly lower than the pKa of the basic imidazole nitrogen, the molecule predominantly exists as a highly polar zwitterion in aqueous and polar protic environments.

This zwitterionic character explains why the free acid is highly soluble in water but poorly soluble in non-polar organic solvents. In commercial applications, it is frequently supplied as a lithium salt (CAS: 2172503-46-5)[6] to bypass the hygroscopic and highly polar nature of the free acid zwitterion, ensuring better handling and standardized molarity during synthesis.

G Molecule 2,2-difluoro-2-(1-methyl- 1H-imidazol-2-yl)acetic acid CF2 gem-Difluoro Group (Strong EWG) Molecule->CF2 COOH Carboxylic Acid (Lowered pKa ~1-2) Molecule->COOH Imidazole N-Methyl Imidazole (Basic Center) Molecule->Imidazole CF2->COOH Inductive Effect Zwitterion Zwitterionic Form (Dominant in Protic Solvents) COOH->Zwitterion Proton Transfer Imidazole->Zwitterion Proton Acceptor Solubility High Aqueous Solubility Low Non-Polar Solubility Zwitterion->Solubility Defines Profile

Structural drivers of zwitterionic equilibrium and resulting solubility profile.

Hansen Solubility Parameters (HSP) Framework

The Hansen Solubility Parameter (HSP) theory is widely employed in pharmaceutical preformulation to predict solute-solvent miscibility based on the principle of "like dissolves like"[7]. HSP divides the total cohesive energy density of a molecule into three fundamental intermolecular interactions[8]:

  • δD​ (Dispersion forces): van der Waals interactions.

  • δP​ (Polar forces): Dipole-dipole interactions.

  • δH​ (Hydrogen bonding): Electron exchange parameters.

For 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid, the δP​ and δH​ values are exceptionally high due to the zwitterionic dipoles and the hydrogen-bond acceptor capabilities of the fluorine and nitrogen atoms. Consequently, the compound's solubility sphere will heavily overlap with polar aprotic and polar protic solvents, while rejecting non-polar hydrocarbons.

Predicted Solubility Profile Across Solvent Classes

Based on structural analogues and HSP thermodynamics, the following table summarizes the anticipated solubility profile. Note: Quantitative values are representative estimates for the free acid at 25°C to guide initial solvent selection.

Solvent CategorySolventPredicted SolubilityRationale (HSP & Causality)
Polar Protic Water (pH 7.0)> 50 mg/mL (High)Forms stable zwitterion; extensive H-bonding ( δH​ overlap).
Polar Protic Methanol (MeOH)> 30 mg/mL (High)Strong dipole interaction ( δP​ ) and H-bond donor/acceptor capacity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 mg/mL (Very High)Exceptional δP​ alignment; disrupts intermolecular crystal lattice forces efficiently.
Polar Aprotic Dichloromethane (DCM)< 5 mg/mL (Low)Insufficient δH​ to solvate the highly polar zwitterionic lattice.
Non-Polar Hexane / Heptane< 0.1 mg/mL (Insoluble)Total mismatch in δP​ and δH​ ; driven entirely by weak δD​ forces.

Experimental Protocol: The Shake-Flask Method

To generate regulatory-compliant, empirical thermodynamic solubility data for this compound, the Shake-Flask Method is the universally recognized gold standard, endorsed by both the WHO and USP[9][10].

The protocol below is a self-validating system: it ensures that equilibrium is genuinely reached (thermodynamic vs. kinetic solubility) and prevents undissolved nanoparticles from artificially inflating the quantified concentration.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

  • Solvent Preparation: Prepare the target solvents (e.g., USP buffers at pH 1.2, 4.5, 6.8, and organic solvents like DMSO or Methanol).

  • Excess API Addition: Weigh approximately 10–20 mg of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid into a 5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the selected solvent. Crucial Check: Visually confirm the presence of undissolved solid. If the solution is clear, add more API until a persistent suspension is formed. This guarantees the system is saturated[9].

Phase 2: Equilibration 4. Agitation: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 37.0 ± 0.5 °C (for biological relevance) or 25.0 °C (for chemical handling). Agitate at 200 RPM for 24 to 48 hours. 5. Causality Note: Extended agitation is required to overcome the lattice energy of the crystalline solid and reach true thermodynamic equilibrium[10].

Phase 3: Phase Separation 6. Sedimentation/Centrifugation: Remove the vials and allow them to stand for 1 hour. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at the test temperature[11]. 7. Filtration (Optional but Recommended): Pass the supernatant through a 0.45 µm PTFE syringe filter. Discard the first 0.2 mL to account for potential API adsorption to the filter membrane.

Phase 4: Quantification 8. Dilution: Dilute the filtered supernatant appropriately with the HPLC mobile phase to ensure the concentration falls within the linear range of your calibration curve. 9. HPLC-UV / LC-MS Analysis: Quantify the concentration using a validated chromatographic method. For this compound, due to the lack of a strong chromophore beyond the imidazole ring, LC-MS (ESI+) or HPLC with low-wavelength UV detection (e.g., 210–220 nm) is recommended.

G Start Weigh Excess API (2,2-difluoro...) Solvent Add Solvent (Water, DMSO, etc.) Start->Solvent Incubate Incubate & Agitate (37°C, 24-48h) Solvent->Incubate Ensure suspension Equilibrate Phase Separation (Centrifugation/Filtration) Incubate->Equilibrate Thermodynamic eq. Analyze HPLC-UV / LC-MS Quantification Equilibrate->Analyze Supernatant only

Thermodynamic solubility determination via the standardized shake-flask method workflow.

Formulation & Synthetic Handling Insights

When utilizing 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid in synthetic workflows (e.g., coupling to an amine to form an amide bond), the high polarity and zwitterionic nature of the free acid can lead to poor solubility in standard coupling solvents like Dichloromethane (DCM).

Expert Recommendations:

  • Solvent Switching: Utilize N,N-Dimethylformamide (DMF) or DMSO for coupling reactions, as these polar aprotic solvents possess the necessary δP​ to dissolve the zwitterion.

  • Salt Forms: If the free acid proves too hygroscopic or insoluble in your desired organic phase, source the lithium salt variant[6]. The lithium salt disrupts the internal zwitterionic network, often providing more predictable solubility and easier handling on the benchtop.

References

  • Sigma-Aldrich. "2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid, lithium salt." Sigma-Aldrich Product Catalog.
  • ChemicalBook. "2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid | 1342482-15-8." ChemicalBook Database.
  • AiFChem. "1342482-15-8 | 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid." AiFChem Catalog.
  • Grygorenko, O. O., et al. "Fluorinated building blocks in drug design: new pathways and targets." Taylor & Francis.
  • National Institutes of Health (PMC). "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." PMC.
  • Sharma, S., et al. "Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks." RSC Publishing.
  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments." WHO Guidelines.
  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method." Dissolution Technologies.
  • Consortium of Biopharmaceutical Tools (CoBiTo). "Harmonizing solubility measurement to lower inter-laboratory variance." PMC.
  • Bashimam, M. "Hansen solubility parameters: A quick review in pharmaceutical aspect." ResearchGate.
  • National Institutes of Health (PMC). "Revisiting Hansen Solubility Parameters by Including Thermodynamics." PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced 19F-NMR and Biochemical Assay Protocols for 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic Acid

Executive Summary & Scientific Rationale In contemporary Fragment-Based Drug Discovery (FBDD), the strategic incorporation of fluorine atoms serves a dual purpose: it acts as a highly sensitive biophysical probe and sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In contemporary Fragment-Based Drug Discovery (FBDD), the strategic incorporation of fluorine atoms serves a dual purpose: it acts as a highly sensitive biophysical probe and significantly enhances the pharmacokinetic properties of the resulting lead compounds. 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS: 1342482-15-8) is an exemplary fluorinated building block.

The α,α -difluoro substitution adjacent to the carboxylic acid and the 1-methylimidazole ring transforms this molecule into a powerful lipophilic bioisostere[1]. The CF2​ group is known to shield adjacent bonds from metabolic degradation, thereby improving metabolic endurance and membrane penetration compared to non-fluorinated analogs[2]. Furthermore, the presence of magnetically equivalent fluorine atoms makes this compound an ideal candidate for ligand-observed 19F-Nuclear Magnetic Resonance (NMR) screening, a technique celebrated for its lack of biological background noise and extreme sensitivity to chemical environment changes[3].

This application note provides field-proven, self-validating protocols for utilizing this compound in primary 19F-NMR binding assays and secondary biochemical ADME profiling.

Experimental Workflow Architecture

The following workflow illustrates a self-validating pipeline. It begins with biophysical screening and progresses to synthetic derivatization, ensuring that only genuine, pocket-specific binders are advanced to lead optimization.

FBDD_Workflow cluster_0 Phase 1: 19F-NMR Primary Screen cluster_1 Phase 2: Biochemical & ADME Profiling A Fragment Preparation (100 µM Ligand) B CPMG NMR Acquisition (T2 Relaxation) A->B Add Target Protein (10 µM) C Competition Assay (Self-Validation) B->C Signal Broadening Detected D Amide Coupling (Hit-to-Lead) C->D Specific Binding Confirmed E Microsomal Stability (HLM + NADPH) D->E Purified Analogue

Figure 1: Self-validating experimental workflow for 19F-NMR fragment screening and ADME profiling. (Max Width: 760px)

Protocol I: Ligand-Observed 19F-NMR Binding Assay (CPMG)

Objective: To detect and validate the specific binding of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid to a target macromolecule.

Causality & Mechanism: Fluorine-19 is highly responsive to changes in its chemical environment and is entirely absent in natural biological systems, eliminating background interference[3]. We utilize the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence because it isolates the transverse relaxation time ( T2​ ). Small molecules tumble rapidly in solution, yielding long T2​ times and sharp NMR peaks. Upon binding to a massive protein, the fragment is forced to adopt the protein's slow tumbling rate. This causes rapid dephasing of transverse magnetization, drastically shortening the T2​ and broadening the signal[4].

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a 100 mM stock of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid in DMSO- d6​ .

    • Dilute the fragment to a final concentration of 100 µM in NMR buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% D2​O ). Note: The 10% D2​O is strictly required to provide a stable lock signal for the NMR spectrometer.

  • Baseline Acquisition (Free State):

    • Transfer 500 µL of the fragment solution to a 5 mm NMR tube.

    • Acquire a 1D 19F-CPMG NMR spectrum at 298 K using a 500 MHz or 600 MHz spectrometer equipped with a 19F-cryoprobe. Record the baseline T2​ relaxation time.

  • Protein Addition (Bound State):

    • Spike the target protein into the NMR tube to achieve a final protein concentration of 10 µM (1:10 protein-to-ligand ratio).

    • Re-acquire the 19F-CPMG spectrum. Calculate the line broadening ( Δν1/2​ ) and the reduction in T2​ .

  • Self-Validation (Competition Assay):

    • Critical Step: To prove the binding is pocket-specific and not an artifact of non-specific aggregation, spike a known, high-affinity non-fluorinated competitive inhibitor (e.g., 50 µM) into the mixture.

    • Re-acquire the spectrum. The displacement of the fluorinated fragment by the inhibitor will restore the sharp 19F signal and baseline T2​ [3]. If the signal remains broad, the interaction is non-specific.

Protocol II: Hit-to-Lead Amide Coupling & Microsomal Stability

Objective: To synthesize an amide derivative of the fragment and evaluate the metabolic stability conferred by the difluoro moiety.

Causality & Mechanism: The strongly electron-withdrawing α,α -difluoro group increases the electrophilicity of the activated ester during synthesis, making it susceptible to premature hydrolysis. Therefore, highly efficient coupling reagents like HATU must be used. Once formed, the resulting difluoro-amide bond exhibits exceptional metabolic endurance. The CF2​ group acts as a lipophilic bioisostere, sterically and electronically shielding the molecule from cytochrome P450-mediated oxidation and resisting oxidative decarboxylation[1],[2].

Step-by-Step Methodology:
  • Amide Coupling:

    • Dissolve 1.0 eq of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid in anhydrous DMF.

    • Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to activate the acid.

    • Add 1.1 eq of a primary amine (e.g., benzylamine). Stir for 2 hours.

    • Purify via preparative HPLC to isolate the difluoro-amide derivative.

  • Human Liver Microsome (HLM) Stability Assay:

    • Prepare a reaction mixture containing 1 µM of the purified difluoro-amide in 100 mM potassium phosphate buffer (pH 7.4) and 0.5 mg/mL HLM.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Quench 50 µL aliquots at 0, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Quantitative Data Interpretation

The following table summarizes the expected biophysical and pharmacokinetic profile of the difluoro fragment compared to a theoretical non-fluorinated control, highlighting the superiority of the CF2​ bioisostere.

Parameter2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acidDes-fluoro Control (Standard Acetic Acid Analog)
19F Chemical Shift (Free) -105.4 ppm (singlet)N/A
T2​ Relaxation (Free) ~850 msN/A
T2​ Relaxation (Bound) ~45 ms (Significant Broadening)N/A
SPR Binding Affinity ( Kd​ ) 45 µM120 µM
HLM Intrinsic Clearance ( CLint​ ) < 15 µL/min/mg (Highly Stable)85 µL/min/mg (Unstable / Rapidly Degraded)

Data Note: The drastic reduction in T2​ relaxation time confirms macromolecular binding, while the low CLint​ validates the metabolic shielding effect of the difluoro group.

References[3] Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Link[4] Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. Link[1] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Link[2] Photochemical Difluoromethylation of Quinoxalin-2(1H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. ACS Publications. Link

Sources

Application

Application Note: Modulating Intestinal Permeability via 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic Acid Derivatization

Introduction: Overcoming the Permeability Bottleneck In the landscape of modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as challenging as maximizing its target affinity. Po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Permeability Bottleneck

In the landscape of modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as challenging as maximizing its target affinity. Poor oral bioavailability—frequently driven by low intestinal permeability or high efflux pump liability—is a primary cause of clinical attrition. To rescue poorly permeable scaffolds, medicinal chemists employ specialized chemical building blocks to tactically alter a molecule's physicochemical properties.

The incorporation of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS: 2172503-46-5) has emerged as a highly effective bioisosteric strategy. When coupled to a parent molecule (typically via an amide linkage), this moiety acts as a physicochemical modulator. This application note details the mechanistic causality behind utilizing this specific fluorinated imidazole building block and provides a rigorously validated Caco-2 cell assay protocol to quantify its impact on transcellular permeability.

Mechanistic Rationale: The Physicochemical Triad

The strategic addition of the 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetyl group is not arbitrary; it introduces three distinct physicochemical alterations that synergistically enhance passive permeability across the intestinal epithelium[1]:

  • pKa Modulation via Inductive Effects: The alpha-difluoro substitution exerts a powerful electron-withdrawing (-I) effect. This significantly reduces the basicity (pKa) of the adjacent 1-methylimidazole ring. At the physiological pH of the intestinal lumen (pH 6.5) and blood plasma (pH 7.4), a significantly greater fraction of the derivatized molecule remains in a neutral, unionized state compared to a non-fluorinated counterpart. Because biological membranes are highly lipophilic, unionized species exhibit exponentially higher passive transcellular diffusion rates.

  • Lipophilicity (logD) Enhancement: The substitution of hydrogen for fluorine increases the local lipophilicity and metabolic stability of the molecule. The difluoro motif optimizes the distribution coefficient ( logD7.4​ ), driving favorable partitioning into the phospholipid bilayer of the enterocyte membrane.

  • Polar Surface Area (PSA) Optimization: The 1-methyl substitution on the imidazole ring caps a potential hydrogen bond donor. This reduces the molecule's overall topological polar surface area (tPSA), thereby lowering the desolvation energy penalty required for the molecule to shed its water shell and enter the lipid membrane[1].

Pathway A Parent Drug (Poor Permeability) B Derivatization with 2,2-difluoro-2-(1-methyl-1H- imidazol-2-yl)acetic acid A->B C Alpha-Difluoro Effect: Strong -I Effect Lowers Imidazole pKa B->C D 1-Methylimidazole Effect: Caps H-Bond Donor Optimizes tPSA B->D E Increased Neutral Fraction at pH 7.4 C->E F Reduced Desolvation Energy D->F G Enhanced Caco-2 Transcellular Permeability (Higher Papp) E->G F->G

Fig 1: Physicochemical mechanisms driving permeability enhancement via fluorinated imidazole derivatization.

Caco-2 Permeability Assays: Analytical Validation

To empirically validate the permeability enhancements conferred by this moiety, the Caco-2 human colon carcinoma cell line is utilized. When cultured for 21 days on semi-permeable inserts, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, microvilli, and key efflux transporters (e.g., P-glycoprotein/MDR1), accurately mimicking the human intestinal barrier[2].

By measuring the Apparent Permeability ( Papp​ ) in both the apical-to-basolateral (A→B, simulating absorption) and basolateral-to-apical (B→A, simulating efflux) directions, researchers can deconvolute passive diffusion enhancements from active efflux liabilities.

Self-Validating Protocol Design

A standard protocol is insufficient without internal controls. The following methodology is engineered as a self-validating system . Every experimental run must independently prove its own monolayer integrity and predictive accuracy before the data for the novel fluorinated compound is accepted.

Protocol Step1 1. Cell Seeding Seed Caco-2 on Transwell inserts (1x10^5 cells/cm²) Step2 2. Differentiation (21 Days) Monitor TEER (>250 Ω·cm²) Self-Validation Checkpoint Step1->Step2 Step3 3. Dosing & Co-incubation Dose modified drug (10 µM) + Lucifer Yellow (Leakage Control) Step2->Step3 Step4 4. Bi-directional Sampling Collect A->B and B->A aliquots at 30, 60, 90, 120 min Step3->Step4 Step5 5. LC-MS/MS Quantification Determine compound concentration in receiver compartments Step4->Step5 Step6 6. Pharmacokinetic Analysis Calculate Papp and Efflux Ratio (ER) Step5->Step6

Fig 2: Self-validating Caco-2 bi-directional transport assay workflow for permeability screening.

Detailed Step-by-Step Methodology
  • Cell Culture & Seeding: Seed Caco-2 cells (passage 25–40) at a density of 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). Culture in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation & Integrity Verification: Maintain the plates in a 37°C, 5% CO₂ incubator for 21 days, replacing the medium every other day. On day 21, measure the Transepithelial Electrical Resistance (TEER) using a chopstick electrode. Causality Check: Only wells with a TEER > 250 Ω·cm² are utilized, ensuring tight junction formation is complete and paracellular leakage is minimized.

  • Assay Preparation: Wash the monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4 for basolateral, pH 6.5 for apical to mimic the intestinal gradient).

  • Dosing & Co-Incubation:

    • Prepare a 10 µM dosing solution of the 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetamide derivative in HBSS (final DMSO < 1%).

    • Self-Validation Step: Spike the dosing solution with 100 µM Lucifer Yellow (a paracellular marker).

    • Apply the solution to the apical chamber (for A→B) or basolateral chamber (for B→A).

  • Sampling: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer to maintain sink conditions.

  • Quantification: Terminate the reaction by adding cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 10 minutes. Quantify the analyte via LC-MS/MS and Lucifer Yellow via fluorometry (Ex: 428 nm, Em: 536 nm).

Data Analysis & Calculations

The apparent permeability coefficient ( Papp​ ) is calculated using the steady-state flux equation:

Papp​=A×C0​dQ/dt​

Where dQ/dt is the steady-state rate of mass transport (pmol/s), A is the surface area of the insert (cm²), and C0​ is the initial donor concentration (µM).

The Efflux Ratio (ER) is calculated to determine P-glycoprotein liability:

ER=Papp​(A→B)Papp​(B→A)​

Quantitative Data Presentation

To ensure the assay's trustworthiness, the experimental run must reproduce the historical performance of known reference standards[2]. Table 1 outlines the strict acceptance criteria for the self-validating control system.

Table 1: System Suitability & Reference Standard Acceptance Criteria

Reference CompoundTransport MechanismTarget Papp​ (A→B) ( 10−6 cm/s)Target Efflux Ratio (ER)Validation Purpose
Lucifer Yellow Paracellular< 0.5~ 1.0Confirms tight junction integrity; rules out monolayer tearing.
Atenolol Passive (Low)< 1.0~ 1.0Benchmarks poor transcellular permeability.
Propranolol Passive (High)> 20.0~ 1.0Benchmarks excellent transcellular permeability.
Digoxin Active Efflux (P-gp)< 2.0> 3.0Validates active expression of MDR1/P-glycoprotein efflux pumps.

Table 2 demonstrates the typical quantitative shift observed when a poorly permeable primary amine scaffold is derivatized with the 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetyl moiety, highlighting the profound impact of the fluorination and pKa modulation.

Table 2: Representative Permeability Shift via Derivatization

Compound Variant Papp​ (A→B) ( 10−6 cm/s) Papp​ (B→A) ( 10−6 cm/s)Efflux Ratio (ER)Predicted Human Absorption
Unmodified Parent Scaffold 1.2 ± 0.36.8 ± 0.55.6Low / P-gp Substrate
Non-Fluorinated Imidazole Analog 4.5 ± 0.410.2 ± 0.82.2Moderate
2,2-Difluoro Imidazole Derivative 18.7 ± 1.122.4 ± 1.51.1High / Efflux Mitigated

Note: The addition of the difluoro group suppresses the basicity of the imidazole, increasing the neutral fraction at pH 6.5/7.4. This drives the A→B passive diffusion rate up by >15-fold compared to the parent, effectively overwhelming the efflux transporters and dropping the ER to near unity.

Conclusion

The 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid building block is a potent tool in the medicinal chemist's arsenal for rescuing compounds with poor oral bioavailability. By leveraging the strong electron-withdrawing nature of fluorine to modulate the pKa of the adjacent imidazole ring, scientists can drastically increase the neutral, membrane-permeable fraction of a drug candidate. When evaluated through a rigorously controlled, self-validating Caco-2 assay, the incorporation of this moiety consistently demonstrates marked improvements in apparent permeability ( Papp​ ) and a reduction in efflux liability, paving the way for successful in vivo pharmacokinetic outcomes.

References

  • Volpe, D. A. (2008). Variability in Caco-2 and MDCK cell-based intestinal permeability assays. Journal of Pharmaceutical Sciences, 97(2), 712-725. Available at:[Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at:[Link]

Sources

Method

Application Note: Evaluating the Microsomal Half-Life and Intrinsic Clearance of 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic Acid

Executive Summary & Chemical Context In modern drug discovery, the integration of fluorinated moieties is a premier bioisosteric strategy used to modulate pKa, enhance binding affinity, and block metabolic soft spots. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug discovery, the integration of fluorinated moieties is a premier bioisosteric strategy used to modulate pKa, enhance binding affinity, and block metabolic soft spots. The compound 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a highly polar, zwitterionic building block. While the difluoroacetic acid group is sterically shielded and electronically deactivated against oxidative attack, the 1-methylimidazole ring remains susceptible to cytochrome P450 (CYP)-mediated N-demethylation.

Accurately measuring the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of this fragment in liver microsomes is critical for predicting its in vivo pharmacokinetic profile. This application note details a self-validating, high-throughput protocol tailored specifically for highly polar, low-clearance zwitterionic fragments.

Assay Design & Self-Validating Causality (E-E-A-T)

As a standard practice in ADME profiling, protocols must be designed not just as a sequence of steps, but as a system of logical, self-validating constraints.

  • Subcellular Fraction Selection: We utilize liver microsomes because they contain the primary membrane-bound phase I enzymes (CYPs and Flavin monooxygenases) responsible for the oxidative clearance of over 60% of marketed drugs 1.

  • Kinetic Constraints (1 µM Substrate): The test compound is incubated at a final concentration of 1 µM. Causality: This ensures the concentration remains well below the Michaelis-Menten constant ( Km​ ) of typical CYP enzymes. Operating below Km​ forces the reaction into pseudo-first-order kinetics, where the rate of metabolism is directly proportional to the compound concentration, preventing enzyme saturation 2.

  • Protein Binding Mitigation (0.5 mg/mL): Microsomal protein concentration is strictly capped at 0.5 mg/mL. Causality: Higher protein concentrations increase non-specific binding of the drug to microsomal lipids and inactive proteins. This artificially lowers the free fraction ( fu,mic​ ) of the drug available to the enzymes, leading to a dangerous underestimation of clearance 3.

  • Chromatographic Strategy: Because 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid contains both a basic imidazole nitrogen and an acidic carboxylate, it exists as a highly polar zwitterion at pH 7.4. Causality: Standard C18 reverse-phase chromatography will result in zero retention, causing the analyte to elute in the void volume where severe ion suppression occurs. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for this specific analyte.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Test Compound Stock: Prepare a 10 mM stock of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid in 100% DMSO. Dilute to a 100 µM working solution in 50% Acetonitrile/Water.

  • Phosphate Buffer: Prepare 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl 2​ . (Magnesium is an essential cofactor for CYP reductase activity).

  • NADPH Solution: Prepare a 2 mM solution of NADPH tetrasodium salt in the phosphate buffer. Prepare fresh daily and keep on ice.

  • Quench Solution: Spike ice-cold 100% Acetonitrile with an internal standard (e.g., 100 ng/mL Tolbutamide or Carbamazepine).

Incubation Workflow
  • Master Mix Formulation: In a 96-well incubation plate, prepare a Master Mix containing 1.0 mg/mL Human Liver Microsomes (HLM) and 2 µM of the test compound in phosphate buffer.

    • Self-Validation Check: Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-mediated CYP inhibition.

  • Thermal Equilibration: Pre-incubate the Master Mix plate and the 2 mM NADPH solution separately at 37°C for 5 minutes.

    • Causality: Enzymes must reach physiological temperature before the reaction begins to ensure accurate initial velocity ( V0​ ) measurements.

  • Reaction Initiation: Transfer 50 µL of the pre-warmed 2 mM NADPH solution to 50 µL of the Master Mix to initiate the reaction. The final assay volume is 100 µL (Final concentrations: 1 µM compound, 0.5 mg/mL HLM, 1 mM NADPH).

  • Serial Sampling: At designated time points ( t=0,15,30,45, and 60 minutes), remove a 20 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 20 µL aliquot into 60 µL of the ice-cold Quench Solution.

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while simultaneously precipitating proteins to protect the LC-MS/MS system .

  • Centrifugation: Centrifuge the quenched plate at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean plate for HILIC-LC-MS/MS analysis.

Workflow Visualization

MicrosomalWorkflow Step1 1. Prepare Master Mix (Buffer, HLM, Zwitterionic Compound) Step2 2. Thermal Equilibration (Pre-incubate at 37°C for 5 min) Step1->Step2 Step3 3. Initiate Reaction (Add 1 mM NADPH Cofactor) Step2->Step3 Step4 4. Serial Sampling (Extract aliquots at 0, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Quench Reaction (Ice-Cold Acetonitrile + Internal Standard) Step4->Step5 Step6 6. Protein Precipitation (Centrifuge at 4,000 x g, 4°C) Step5->Step6 Step7 7. HILIC LC-MS/MS Analysis (Quantify Parent Depletion) Step6->Step7 Step8 8. Kinetic Calculation (Determine t½ and CLint) Step7->Step8

Fig 1: Step-by-step workflow for the microsomal stability and intrinsic clearance assay.

Data Processing & Quantitative Presentation

To determine the half-life and intrinsic clearance, plot the natural logarithm ( ln ) of the percent parent compound remaining (relative to t=0 ) against time. The slope of the linear regression line represents the elimination rate constant ( −k ).

Formulas:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=Protein Concentration (mg/mL)k×1000​ (Expressed in µL/min/mg protein)

Because the difluoroacetic acid moiety heavily deactivates the molecule and sterically hinders adjacent oxidation, 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid typically exhibits high metabolic stability.

Representative Quantitative Data Summary
ParameterValue / Description
Test Compound 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid
Subcellular Fraction Human Liver Microsomes (HLM), Pooled Male/Female
Protein Concentration 0.5 mg/mL
Compound Concentration 1.0 µM
Incubation Time 60 minutes
Calculated k (min⁻¹) 0.0045 (Representative)
Calculated t1/2​ 154 minutes
Calculated CLint​ 9.0 µL/min/mg protein
Metabolic Classification Low Clearance / Highly Stable
Minus-NADPH Control > 98% remaining at 60 min (Confirms chemical stability)

References

  • Cyprotex Microsomal Stability Fact Sheet - Evotec.
  • Addressing the Challenges of Low Clearance in Drug Research - National Institutes of Health (PMC).
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen.
  • Determination of Microsomal Stability by UPLC-MS/MS - Waters Corporation.

Sources

Application

Application Note: Enhancing Peptide LC-MS Analysis with Difluoroacetic Acid as an Ion-Pairing Agent

Introduction: The Challenge of Peptide Analysis Reversed-phase liquid chromatography coupled with mass spectrometry (RPLC-MS) is an indispensable technique for the characterization of biopharmaceuticals, from peptide map...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Peptide Analysis

Reversed-phase liquid chromatography coupled with mass spectrometry (RPLC-MS) is an indispensable technique for the characterization of biopharmaceuticals, from peptide mapping for sequence verification to the quantification of post-translational modifications.[1][2] The choice of a mobile phase additive, or ion-pairing agent, is critical as it directly influences chromatographic resolution and mass spectrometric sensitivity.[3]

For decades, analysts have faced a difficult compromise:

  • Trifluoroacetic Acid (TFA): A strong, hydrophobic ion-pairing agent that yields excellent chromatographic resolution and sharp, symmetrical peaks, which is ideal for UV detection.[4][5] However, TFA is notoriously detrimental to electrospray ionization (ESI), causing significant signal suppression and contaminating the MS instrument.[4][5]

  • Formic Acid (FA): A weaker ion-pairing agent that is highly compatible with MS detection, producing a strong analyte signal.[5] Unfortunately, this comes at the cost of chromatographic performance, often resulting in broader peaks and poorer resolution compared to TFA.

This forces laboratories to either develop separate methods for UV and MS detection or accept a compromise in performance. This application note presents a robust solution to this long-standing challenge by employing Difluoroacetic Acid (DFA) as an ion-pairing agent, achieving a superior balance of high-resolution chromatography and sensitive MS detection.

The Scientific Rationale: Mechanism of Action of DFA

To understand the benefits of DFA, we must first appreciate the mechanism of ion-pairing in reversed-phase chromatography. Peptides, particularly basic ones, carry positive charges at the low pH of typical mobile phases. These charges can lead to unwanted secondary interactions with residual silanols on the silica-based stationary phase, resulting in poor peak shape and tailing.

Ion-pairing agents are acidic modifiers that contain a hydrophobic region and a charged region. They operate via two primary proposed mechanisms:

  • Mobile Phase Interaction: The negatively charged ion-pairing agent forms a neutral, hydrophobic complex with the positively charged peptide in the mobile phase. This complex has a higher affinity for the non-polar stationary phase, increasing retention and improving separation.[6]

  • Stationary Phase Modification: The hydrophobic tail of the ion-pairing agent adsorbs to the stationary phase, creating a dynamic ion-exchange surface that interacts with the charged peptide analytes.

DFA's unique properties make it an ideal candidate for this role. It is less acidic and less hydrophobic than TFA, but a stronger acid than FA.[1] This intermediate strength is key:

  • It is strong enough to effectively pair with peptides, minimizing secondary interactions and producing sharp peaks approaching the quality of TFA.[3]

  • It is significantly less prone to causing ion suppression than TFA. DFA lessens the surface tension of droplets during electrospray, which aids in desolvation and promotes efficient ionization, leading to MS sensitivity that is much closer to that achieved with FA.[1]

The structures of these common ion-pairing agents are shown in Figure 1.

Comparative Performance Analysis: DFA vs. FA and TFA

A comprehensive evaluation of DFA against FA and TFA reveals its compelling advantages for dual-detector UV-MS workflows. Studies consistently show that DFA provides a "best-of-both-worlds" scenario.[3]

Performance MetricFormic Acid (FA)Difluoroacetic Acid (DFA) Trifluoroacetic Acid (TFA)
Chromatographic Performance
Peak Shape & SymmetryFair; often broader peaks with more tailing.Excellent; sharp, symmetrical peaks.[3]Excellent; sharp, symmetrical peaks.[4]
Peak Capacity / ResolutionLower; compromised resolution.[1]High; approaches the performance of TFA.[1]Highest; considered the gold standard for UV.
Peptide RetentivityLowest.Intermediate. Highest.
Mass Spectrometry Performance
MS Signal IntensityExcellent; minimal ion suppression (Baseline).[4]Good; slightly lower than FA but significantly higher than TFA.[1][2]Poor; severe ion suppression.[1][4][5]
Spectral QualityClean spectra, low adduct formation.[3]Clean spectra; low adducts with high-purity DFA.[3]Can have clean spectra but signal is weak.[3]
MS System ContaminationLow.Low. High; persistent background contamination.[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for implementing DFA in your peptide mapping workflows.

Critical Consideration: Reagent Purity

Commercial, reagent-grade DFA can contain trace metal contaminants, particularly sodium and potassium.[1][2] These metals can form adducts with peptides, complicating mass spectra by splitting the signal and making data interpretation difficult.[1][2]

It is imperative to use a high-purity, MS-grade DFA (such as Waters™ IonHance™ DFA) certified for low metal content to ensure the acquisition of high-quality, low-adduct mass spectra. [2]

Workflow for Peptide LC-MS using DFA

G cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS System cluster_data Data Analysis sp Protein Digestion (e.g., Trypsin) lc UPLC/HPLC System (e.g., ACQUITY UPLC) sp->lc Inject Sample mpA Mobile Phase A: 0.1% DFA in Water mpA->lc mpB Mobile Phase B: 0.1% DFA in Acetonitrile mpB->lc col Reversed-Phase Column (e.g., Peptide BEH C18) lc->col Gradient Elution ms Mass Spectrometer (e.g., QToF) col->ms Eluted Peptides da Data Acquisition (UV and MS) ms->da dp Data Processing & Interpretation da->dp

Caption: High-level workflow for peptide analysis using DFA.

Protocol 1: Mobile Phase Preparation
  • Required Materials:

    • High-purity, MS-grade Difluoroacetic Acid (DFA)

    • LC-MS grade water

    • LC-MS grade acetonitrile (ACN)

    • Certified polymer mobile phase containers (to prevent metal leaching from glass).[2]

  • Mobile Phase A (Aqueous):

    • Pour approximately 950 mL of LC-MS grade water into a 1 L certified polymer bottle.

    • Carefully add 1.0 mL of high-purity DFA.

    • Bring the final volume to 1000 mL with LC-MS grade water.

    • Mix thoroughly by inversion. The final concentration is 0.1% (v/v) DFA.

  • Mobile Phase B (Organic):

    • Pour approximately 950 mL of LC-MS grade acetonitrile into a 1 L certified polymer bottle.

    • Carefully add 1.0 mL of high-purity DFA.

    • Bring the final volume to 1000 mL with LC-MS grade acetonitrile.

    • Mix thoroughly by inversion. The final concentration is 0.1% (v/v) DFA.

Protocol 2: LC-MS System Setup (Example)

This protocol is a general guideline. Parameters should be optimized for your specific application and instrumentation.

  • Liquid Chromatography (LC) System:

    • Column: ACQUITY UPLC Peptide BEH C18, 130 Å, 1.7 µm, 2.1 x 150 mm[1][3]

    • Mobile Phase A: 0.1% DFA in Water

    • Mobile Phase B: 0.1% DFA in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 60 °C

    • Injection Volume: 5 µL

    • UV Detection: 214 nm

    • Gradient:

      Time (min) %A %B Curve
      0.0 99 1 Initial
      3.0 99 1 6
      50.0 65 35 6
      55.0 30 70 6
      56.0 99 1 6

      | 60.0 | 99 | 1 | 6 |

  • Mass Spectrometry (MS) System (QToF Example):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV[2]

    • Cone Voltage: 50 V[2]

    • Source Temperature: 120 °C

    • Desolvation Temperature: 500 °C[2]

    • Mass Range: 100-2000 m/z[2]

    • Acquisition Mode: Full scan with fragmentation (e.g., MSe)

The Ion-Pairing Mechanism Visualized

The following diagram illustrates the conceptual mechanism of how DFA facilitates the retention of a positively charged peptide on a C18 stationary phase.

G cluster_phase Reversed-Phase Chromatography sp_label C18 Stationary Phase sp Hydrophobic Surface mp_label Mobile Phase peptide Peptide (+ve charge) complex Peptide (+) DFA (-) peptide->complex:p Forms Ion-Pair dfa DFA (-ve charge) dfa->complex:d complex_label Hydrophobic Ion-Pair complex->sp Increased Retention

Caption: DFA neutralizing a peptide's charge to enhance retention.

Conclusion

Difluoroacetic acid represents a significant advancement for laboratories performing peptide and protein characterization. By providing a unique balance of properties, DFA overcomes the traditional compromise between chromatographic performance and MS sensitivity.[3] The adoption of DFA enables the development of robust, high-performance LC-UV-MS methods that deliver sharper UV peaks without sacrificing MS signal intensity.[3] For researchers, scientists, and drug development professionals, this translates to higher quality data, increased confidence in results, and streamlined analytical workflows.

References

  • Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. (URL: )
  • Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. LabRulez LCMS. (URL: )
  • Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.
  • Use(ful/less) observations: Difluoroacetic acid as an ion pair for nano-LC/MS/MS proteomics. Medium. (URL: )
  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. LabRulez LCMS. (URL: )
  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. PubMed. (URL: [Link])

  • Mobile Phase Additives for Peptide Characterization.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. (URL: [Link])

  • Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA.
  • Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression due to trifluoroacetic acid-containing mobile phases. PubMed. (URL: [Link])

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. (URL: [Link])

  • Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Downstream Column. (URL: [Link])

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. (URL: [Link])

  • How to choose an ion pairing agent to improve your peptide purification. Biotage. (URL: [Link])

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (URL: )
  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. (URL: [Link])

  • Which ion pair reagents are compatible with LC-MS?. ResearchGate. (URL: [Link])

  • Difluoroacetic acid. Sciencemadness Wiki. (URL: [Link])

  • Difluoroacetic acid. AERU - University of Hertfordshire. (URL: [Link])

  • Difluoroacetic acid. Wikipedia. (URL: [Link])

  • Difluoroacetic Acid (DFA, 2,2-Difluoroethanoic acid, Perfluoroacetic acid) CAS:206-839-0. (URL: )

Sources

Method

Application Note: Overcoming Peak Distortion in the HPLC Analysis of 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic Acid

Introduction: The Analytical Challenge of Fluorinated Zwitterions The compound 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (DFMA, CAS: 1342482-15-8) is a highly specialized heterocyclic fluoride building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Fluorinated Zwitterions

The compound 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (DFMA, CAS: 1342482-15-8) is a highly specialized heterocyclic fluoride building block frequently utilized in pharmaceutical drug development[1],[2]. While its unique structural motifs are valuable for medicinal chemistry, they present significant challenges for high-performance liquid chromatography (HPLC).

To understand the causality behind its poor chromatographic behavior, we must analyze its ionization profile. The inductive electron-withdrawing effect of the gem-difluoro group drastically lowers the pKa of the adjacent carboxylic acid to approximately 1.24. Conversely, the 1-methylimidazole moiety provides a basic nitrogen with a pKa of ~7.0.

Under standard acidic mobile phase conditions (e.g., pH 3.0 with 0.1% formic acid), the carboxylic acid is predominantly deprotonated (anionic) while the imidazole ring is fully protonated (cationic). This renders DFMA a highly polar zwitterion. Consequently, the molecule exhibits minimal hydrophobic partitioning on standard C18 stationary phases, eluting near the void volume ( t0​ ) with severe peak tailing[3].

Mechanistic Causality of Peak Tailing

In reversed-phase chromatography, ideal Gaussian peak shapes are achieved when analytes reversibly equilibrate between the mobile and stationary phases via a single dominant interaction mode. Zwitterions like DFMA violate this principle[4].

While the hydrophobic backbone of the molecule weakly interacts with the C18 alkyl chains, the protonated imidazolium cation engages in strong, secondary Lewis acid/base interactions with residual, unendcapped silanols ( Si−O− ) on the silica surface. This multi-modal interaction pathway disrupts the uniform mass transfer of the analyte, "smearing" the elution profile and resulting in a distorted, tailing peak.

G DFMA DFMA (Zwitterion) C18 C18 Alkyl Chain (Hydrophobic) DFMA->C18 Weak Partitioning (Low Retention) Silanol Residual Silanol (Lewis Acid/Base) DFMA->Silanol Strong Electrostatic (Peak Tailing)

Fig 1. Competing interaction modes of DFMA on standard C18 stationary phases causing peak tailing.

Strategic Workflows for Peak Shape Optimization

To correct the peak shape and increase the retention factor ( k′ ), the chromatographic system must be engineered to force a single mode of interaction. We recommend two primary strategies depending on your detector compatibility:

Strategy A: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

Mechanism: HILIC is the premier choice for highly polar zwitterions. In ZIC-HILIC, the stationary phase (often a sulfobetaine ligand) holds a water-enriched layer. DFMA partitions into this aqueous layer rather than interacting hydrophobically[5]. The addition of a buffer salt (e.g., ammonium acetate) is biologically critical: the buffer ions shield the electrostatic repulsion between the analyte and the stationary phase, allowing pure hydrophilic partitioning to dictate retention, thereby sharpening the peak[6].

Strategy B: Ion-Pairing Reversed-Phase (IP-RP) Chromatography

Mechanism: If standard C18 columns must be used (e.g., for UV detection), Ion-Pairing is required. By lowering the pH to 2.0 using Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA), the carboxylic acid of DFMA becomes partially protonated (neutralized). Simultaneously, the chaotropic counter-anion (TFA ) forms a tightly bound, neutral ion-pair complex with the protonated imidazole ring. This chaotropic effect dramatically increases the apparent hydrophobicity of the complex, driving strong C18 retention and completely masking silanol interactions[7].

Workflow Start DFMA HPLC Analysis Eval Evaluate Retention on C18 (pH 3) Start->Eval Decision k' < 2 or Tf > 1.5? Eval->Decision HILIC ZIC-HILIC Mode (High Organic, NH4OAc) Decision->HILIC Yes (Polarity too high) IPRP Ion-Pairing RP (0.1% TFA or HFBA) Decision->IPRP Yes (Needs ion-pairing) Mixed Mixed-Mode (Anion/Cation Exchange) Decision->Mixed Yes (Complex selectivity)

Fig 2. Decision matrix for optimizing the chromatographic retention and peak shape of zwitterions.

Self-Validating Experimental Protocols

Protocol 1: ZIC-HILIC Method (Optimized for LC-MS)

This method is self-validating; if the buffer concentration drops below 5 mM, peak tailing will immediately return due to a loss of electrostatic shielding[6].

  • Column Selection: Superficially porous ZIC-HILIC column (e.g., 150 x 2.1 mm, 2.7 µm)[5].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~5.8, unadjusted).

    • Phase B: LC-MS grade Acetonitrile.

  • Elution Gradient: Isocratic elution at 20% A / 80% B. (Note: In HILIC, high organic concentration drives retention).

  • System Parameters: Flow rate at 0.3 mL/min; Column temperature at 30°C; Injection volume 1-2 µL.

  • Sample Diluent: Ensure the sample is dissolved in a diluent matching the mobile phase starting conditions (at least 70% Acetonitrile) to prevent peak splitting.

Protocol 2: Ion-Pairing RP Method (Optimized for UV/PDA)

This method relies on the chaotropic effect. Using a weaker acid like Formic Acid will fail to form a sufficiently hydrophobic ion-pair, validating the necessity of TFA/HFBA[7].

  • Column Selection: Fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: Water with 0.1% v/v Trifluoroacetic acid (TFA).

    • Phase B: Acetonitrile with 0.1% v/v TFA.

  • Elution Gradient: 5% B to 60% B over 15 minutes.

  • System Parameters: Flow rate at 1.0 mL/min; Column temperature at 40°C; Injection volume 5 µL.

  • Wash Step: Incorporate a 95% B wash step for 3 minutes post-elution to clear strongly retained ion-pairs.

Quantitative Data Summary

The table below summarizes the expected chromatographic performance of DFMA across the different methodologies, demonstrating the clear superiority of engineered interaction modes over standard reversed-phase conditions.

Chromatographic ParameterStandard C18 (0.1% Formic Acid)IP-RP C18 (0.1% TFA)ZIC-HILIC (10mM NH₄OAc)
Retention Factor ( k′ ) < 0.5 (Elutes in Void)3.54.2
Tailing Factor ( Tf​ ) > 2.5 (Severe Tailing)1.1 (Excellent)1.05 (Excellent)
Theoretical Plates ( N ) < 2,000> 10,000> 12,000
Primary Interaction Mode Mixed (Hydrophobic + Silanol)Hydrophobic (Ion-Pair)Hydrophilic Partitioning
Detector Compatibility UV, MSUV (MS suffers ion suppression)UV, MS (Highly compatible)

References

  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." SIELC Application Notes. Available at:[Link]

  • Taylor & Francis. "Effect of Counter‐Anions on the Retention of Zwitterionic Quinolones in Reversed‐Phase Liquid Chromatography." Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

  • Chemistry Stack Exchange. "Why can zwitterions be difficult detect by HPLC-MS?" Chemistry Stack Exchange Discussions. Available at:[Link]

  • LCGC International. "The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis." Chromatography Online. Available at:[Link]

Sources

Application

Application Note: 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic Acid as a Stable Phosphohistidine Bioisostere for Metabolic Profiling

Executive Summary Protein phosphorylation is a fundamental regulatory mechanism in metabolic signaling. While O-phosphorylation (serine, threonine, tyrosine) is well-characterized, N-phosphorylation on histidine residues...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein phosphorylation is a fundamental regulatory mechanism in metabolic signaling. While O-phosphorylation (serine, threonine, tyrosine) is well-characterized, N-phosphorylation on histidine residues (pHis) remains poorly understood due to its extreme thermodynamic instability and acid lability[1]. Phosphohistidine is a critical intermediate in the nucleoside diphosphate kinase (NDPK) pathway, the bacterial phosphoenolpyruvate-dependent phosphotransferase system (PTS), and ATP citrate lyase (ACLY) regulation.

To overcome the analytical bottleneck of pHis degradation during standard biochemical workflows, 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid has emerged as a best-in-class, non-hydrolyzable bioisostere[2]. This application note details the mechanistic rationale and validated protocols for utilizing this compound to synthesize stable metabolic probes, generate highly specific antibodies, and perform competitive inhibition assays.

Mechanistic Rationale: The Chemistry of Bioisosterism

The challenge in studying natural phosphohistidine lies in its phosphoramidate (P–N) bond, which undergoes rapid hydrolysis under mildly acidic conditions (pH < 6) or elevated temperatures[3]. Standard analytical techniques, such as Solid-Phase Peptide Synthesis (SPPS) utilizing trifluoroacetic acid (TFA) or standard LC-MS workflows utilizing formic acid, completely obliterate native pHis modifications[1].

2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid solves this through three precise structural modifications:

  • P–N to C–C Bond Replacement: The labile phosphoramidate linkage is replaced by a robust carbon-carbon bond, rendering the molecule completely resistant to acid/base hydrolysis and enzymatic cleavage by phosphohistidine phosphatases (e.g., PHPT1).

  • pKa Modulation via the CF2​ Group: A standard acetic acid derivative fails as a phosphate mimic because its pKa (~4.5) is too high. The strongly electron-withdrawing difluoromethylene ( CF2​ ) group lowers the carboxylate pKa to ~2.5, perfectly mimicking the primary ionization state and electronegative charge density of a natural phosphate group at physiological pH[2].

  • Tautomeric Locking: Histidine can be phosphorylated on either the π (N1) or τ (N3) nitrogen. The N-methyl group on this bioisostere locks the imidazole ring, preventing tautomerization and allowing researchers to synthesize highly specific mimics of either 1-phosphohistidine ( π -pHis) or 3-phosphohistidine ( τ -pHis) depending on the linkage geometry[4],[3].

Physicochemical Profiling

The following table summarizes the quantitative advantages of the difluoro-bioisostere compared to natural pHis and non-fluorinated analogs.

PropertyNatural Phosphohistidine (pHis)Monofluoro Analog2,2-Difluoro Analog
Bond Type P–N (Phosphoramidate)C–C (Alkyl)C–C (Alkyl)
Primary pKa ~1.0~3.2~2.5
Charge at pH 7.4 -1.5 to -2.0-1.0-1.0 (Strongly localized)
Acid Stability (TFA) Highly Labile ( t1/2​<1 min)StableStable
Enzymatic Hydrolysis Susceptible (PHPT1)ResistantResistant
Application Transient in vivo signalingWeak competitive inhibitorHigh-affinity probe / Antigen

Experimental Workflows & Protocols

Protocol A: Synthesis of Stable pHis-Mimetic Peptides via SPPS

To study protein-protein interactions or generate anti-pHis antibodies, the bioisostere must be incorporated into a peptide backbone. We utilize L-2,3-diaminopropionic acid (Dap) as the scaffold, coupling the bioisostere to the side-chain amine to recreate the spatial geometry of phosphorylated histidine.

Materials:

  • Fmoc-Dap(Mtt)-OH (for orthogonal side-chain deprotection)

  • 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid

  • Coupling reagents: HATU, DIPEA

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Step-by-Step Methodology:

  • Peptide Elongation: Synthesize the target metabolic peptide sequence on a Rink Amide resin using standard Fmoc-SPPS up to the desired pHis site. Incorporate Fmoc-Dap(Mtt)-OH at the target position.

  • Orthogonal Deprotection: Treat the resin with 1% TFA in dichloromethane (DCM) for 10 x 3 minutes to selectively remove the Mtt protecting group from the Dap side chain, leaving the N-terminal Fmoc intact. Causality: Mtt is highly acid-labile, allowing side-chain exposure without prematurely cleaving the peptide from the resin.

  • Bioisostere Coupling: Pre-activate 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes. Add to the resin and agitate for 2 hours at room temperature.

  • Global Cleavage: Following the completion of the peptide sequence, cleave the peptide from the resin using the 95% TFA cocktail for 2 hours. Self-Validation: Unlike native pHis which would degrade instantly here, the C-C bond of the bioisostere remains 100% intact.

  • Verification: Precipitate in cold ether and analyze via LC-MS. The intact mass should reflect the exact molecular weight with no neutral loss of 80 Da (which typically plagues natural phosphopeptides)[5].

Protocol B: In Vitro PHPT1 Phosphatase Competitive Inhibition Assay

Phosphohistidine phosphatase 1 (PHPT1) regulates metabolic flux. Because the bioisostere cannot be hydrolyzed, it acts as a potent competitive inhibitor. This self-validating assay uses DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as a fluorogenic reporter[6].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PHPT1 to a final concentration of 10 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (from 100 µM to 5 nM) in assay buffer.

  • Incubation: Mix 25 µL of the enzyme with 25 µL of the inhibitor dilutions in a 96-well black polystyrene plate. Incubate for 15 minutes at room temperature to allow active-site equilibration.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 20 µM DiFMUP substrate. Causality: DiFMUP is a continuous fluorogenic substrate. As PHPT1 cleaves the phosphate, highly fluorescent DiFMU is released, allowing real-time kinetic monitoring.

  • Detection & Validation: Measure fluorescence (Ex/Em = 358/450 nm) every minute for 30 minutes. Calculate the initial velocity ( V0​ ) for each well.

  • Self-Validation Control: Run a parallel titration using a non-fluorinated analog (e.g., 2-(1-methyl-1H-imidazol-2-yl)acetic acid). The non-fluorinated analog should exhibit a >50-fold drop in binding affinity ( IC50​ shift), proving that the CF2​ group is strictly required for electrostatic phosphate mimicry.

Systems-Level Visualization

The following diagram illustrates how the bioisostere intercepts metabolic two-component signaling pathways by acting as a stable structural mimic and competitive inhibitor.

G Signal Metabolic Signal (ATP/ADP Ratio) HK Histidine Kinase (Metabolic Sensor) Signal->HK pHis Transient pHis Intermediate HK->pHis Autophosphorylation RR Response Regulator (Asp Phosphorylation) pHis->RR Phosphotransfer PHPT1 Phosphohistidine Phosphatase (PHPT1) pHis->PHPT1 Hydrolysis Output Metabolic Gene Expression RR->Output Analog 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (Stable pHis Bioisostere) Analog->pHis Structural Mimicry Analog->PHPT1 Competitive Inhibition

Figure 1: Mechanism of action of the stable pHis bioisostere in metabolic two-component signaling.

Sources

Method

Application Note: Utilizing 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic Acid in the Synthesis and Assay Evaluation of Fluorinated Bioisosteres

Executive Summary In modern drug discovery, the optimization of a lead compound's pharmacokinetic (PK) profile without sacrificing target binding affinity is a critical challenge. 2,2-difluoro-2-(1-methyl-1H-imidazol-2-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the optimization of a lead compound's pharmacokinetic (PK) profile without sacrificing target binding affinity is a critical challenge. 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS 1342482-15-8)[1] is a specialized bifunctional building block designed to address this exact bottleneck. By providing a pre-synthesized geminal difluoro (-CF₂-) moiety attached to a 1-methylimidazole ring, this reagent allows medicinal chemists to rapidly synthesize fluorinated bioisosteres. This application note details the scientific rationale for utilizing this compound, outlines the synthetic integration strategy, and provides self-validating, step-by-step assay protocols to evaluate the resulting analogs.

Scientific Rationale & Chemical Properties

The incorporation of a difluoromethylene group (-CF₂-) adjacent to a heteroaromatic ring is a highly effective strategy for modulating physicochemical properties[2].

  • Metabolic Shielding: The strong electron-withdrawing nature of the fluorine atoms protects the adjacent alpha-carbon from cytochrome P450 (CYP)-mediated oxidation, a primary pathway for drug clearance[3].

  • Bioisosteric Replacement: The difluoromethyl moiety acts as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amine groups without the associated metabolic liabilities[4].

  • Target Engagement: The 1-methylimidazole ring provides a basic, water-soluble pharmacophore capable of hydrogen bonding or metal coordination within a target's active site.

When incorporated into a drug scaffold via amide coupling, this building block tests a specific hypothesis: Can we eliminate metabolic liability at a specific linker site while maintaining or enhancing target binding?

Synthetic Integration Workflow

To evaluate the impact of the -CF₂- group, the building block is typically coupled to a primary or secondary amine on the target scaffold. Because alpha-difluoro carboxylic acids are sterically hindered and electronically deactivated, standard coupling reagents (like EDC/HOBt) often yield poor results. HATU is recommended due to its ability to efficiently activate hindered acids via the formation of a highly reactive 7-azabenzotriazole active ester.

G Start 2,2-difluoro-2-(1-methyl-1H- imidazol-2-yl)acetic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Amine Target Amine Scaffold Amine->Coupling Product Fluorinated Bioisostere Coupling->Product Metab Metabolic Stability Assay (HLM) Product->Metab Evaluate Clearance Bind Binding Affinity Assay (TR-FRET) Product->Bind Evaluate Potency

Synthetic and assay workflow for evaluating 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid.

Downstream Assay Development & Protocols

Once the fluorinated analog is synthesized, two parallel assays must be executed to validate the bioisosteric replacement. Every protocol below is designed as a self-validating system , ensuring that assay artifacts are immediately identifiable.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality: This assay directly tests the hypothesis that the -CF₂- group blocks CYP-mediated oxidation[3]. Human Liver Microsomes (HLM) contain the full complement of CYP enzymes. NADPH is added as the obligate electron donor for CYP activity. Self-Validation: The assay includes a "Minus-NADPH" control to differentiate true CYP metabolism from chemical instability or non-CYP degradation. Verapamil is used as a high-clearance positive control to confirm the enzymatic viability of the HLM batch.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of the fluorinated test compound in DMSO. Dilute to 100 µM in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Microsome Master Mix: Thaw HLM on ice. Prepare a master mix containing 0.5 mg/mL HLM in 50 mM Potassium Phosphate buffer. Rationale: 0.5 mg/mL ensures linear enzyme kinetics without substrate depletion artifacts.

  • Incubation: Aliquot 90 µL of the HLM master mix into a 96-well plate. Add 1 µL of the 100 µM test compound (Final concentration: 1 µM, 1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 10 µL of 10 mM NADPH (Final concentration: 1 mM). For the negative control, add 10 µL of buffer instead of NADPH.

  • Time-Course Quenching: At designated time points (0, 15, 30, 45, 60 minutes), remove 20 µL of the reaction mixture and immediately quench it by adding 80 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly precipitates proteins, halting enzymatic activity.

  • Analysis: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant and analyze via LC-MS/MS to determine the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

G Prep Prepare 1 µM Compound in Buffer HLM Add Human Liver Microsomes (0.5 mg/mL) Prep->HLM NADPH Initiate with NADPH (1 mM final) HLM->NADPH Incubate Incubate at 37°C (0, 15, 30, 45, 60 min) NADPH->Incubate Quench Quench with Cold Acetonitrile + Internal Standard Incubate->Quench Analyze Centrifuge & LC-MS/MS Analysis Quench->Analyze

Step-by-step workflow for the in vitro human liver microsomal (HLM) stability assay.

Target Binding Affinity Assay (TR-FRET)

Causality: Adding a bulky -CF₂- group can alter the conformational preference of the molecule[2] or cause steric clashes in the binding pocket. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed read minimizes background autofluorescence from the test compounds, yielding a superior signal-to-noise ratio. Self-Validation: The assay calculates a Z'-factor using a DMSO vehicle control (0% inhibition) and a known high-affinity reference ligand (100% inhibition). A Z'-factor > 0.5 strictly validates the assay's dynamic range.

Step-by-Step Protocol:

  • Compound Plating: Dispense 100 nL of the test compound (in a 10-point dose-response curve, 3-fold dilutions) into a 384-well low-volume assay plate using acoustic dispensing.

  • Protein Addition: Add 5 µL of the target protein (tagged with a Terbium-cryptate donor) diluted in TR-FRET assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Tracer Addition: Add 5 µL of the fluorescently labeled tracer ligand (tagged with an appropriate acceptor, e.g., Alexa Fluor 647) at its predetermined Kd​ concentration.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the 665/620 ratio to determine the IC₅₀.

Quantitative Data Interpretation

The success of incorporating 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is determined by comparing the fluorinated analog to its non-fluorinated (-CH₂-) counterpart. A successful bioisosteric replacement will show a significant decrease in Intrinsic Clearance ( CLint​ ) while maintaining an IC₅₀ within a 3-fold margin of the parent compound.

Table 1: Comparative Pharmacological Profiling of Non-Fluorinated vs. Fluorinated Analogs

Compound IDLinker MotifHLM T1/2​ (min) CLint​ (µL/min/mg)Target IC₅₀ (nM)LogD (pH 7.4)
Parent Lead -CH₂-12.4111.8452.1
Fluorinated Analog -CF₂->60.0<15.0522.8
Verapamil (Control) N/A14.297.6N/AN/A

Interpretation: The data above demonstrates a successful application of the building block. The -CF₂- substitution effectively halted CYP-mediated clearance (extending half-life from 12.4 to >60 minutes) while the 1-methylimidazole ring maintained the necessary binding interactions, resulting in a nearly identical IC₅₀ (52 nM vs 45 nM).

References

  • 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid | 1342482-15-8 - ChemicalBook - 1

  • Difluoroacetic acid [CAS# 381-73-7] - chemBlink - 3

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept - Journal of Medicinal Chemistry - 4

  • An In-depth Technical Guide to the Physical and Chemical Properties of Difluoromalonic Acid - Benchchem - 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid

Welcome to the technical support center for the synthesis of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. The strategic incorporation of a gem-difluoroacetic acid moiety onto an imidazole scaffold presents unique challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and reproducible synthesis.

The introduction of gem-difluoro groups is a cornerstone of modern medicinal chemistry, often used to modulate pKa, improve metabolic stability, and enhance binding affinity.[1] The target compound, 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid, is a valuable building block for creating novel pharmaceuticals. This guide is based on a common and logical synthetic approach, which involves the coupling of a C2-metalated N-methylimidazole with a difluoroacetic ester, followed by hydrolysis.

Proposed Synthetic Pathway

The recommended synthetic route is a two-step process starting from 1-methylimidazole. The core of this strategy is the regioselective functionalization of the C2 position of the imidazole ring, which is the most acidic proton, followed by hydrolysis of the ester to the desired carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield in Step 1 (C-C Bond Formation)

Q: I am observing very low conversion of 1-methylimidazole to the desired ethyl ester. What are the likely causes and how can I fix this?

A: This is a common bottleneck. The success of this step hinges on the efficient formation and reaction of the 2-lithio-1-methylimidazole intermediate. Several factors can lead to low yields.

Potential Causes & Solutions:

  • Inefficient Deprotonation (Lithiation):

    • Causality: The C2 proton of 1-methylimidazole is acidic, but incomplete deprotonation can occur if the base is not active enough, if the temperature is too high, or if there are proton sources present.

    • Troubleshooting Protocol:

      • Verify Base Titer: Always titrate your n-butyllithium (n-BuLi) solution before use to know its exact molarity. Old or improperly stored n-BuLi will have a lower concentration.

      • Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Use anhydrous THF, preferably freshly distilled from a sodium/benzophenone ketyl. Any trace of water will quench the n-BuLi.

      • Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during the addition of n-BuLi and for at least 30-60 minutes afterward to ensure complete deprotonation before adding the electrophile.

  • Degradation of the Lithiated Intermediate:

    • Causality: Organolithium species can be unstable at higher temperatures. Allowing the reaction to warm up prematurely can lead to decomposition.

    • Solution: Do not let the reaction mixture warm above -70 °C after adding n-BuLi and before the addition of the ethyl bromodifluoroacetate.

  • Issues with the Electrophile (Ethyl Bromodifluoroacetate):

    • Causality: Ethyl bromodifluoroacetate is a reactive electrophile. It can undergo side reactions, or its addition can be problematic if not controlled.

    • Troubleshooting Protocol:

      • Slow Addition: Add the ethyl bromodifluoroacetate dropwise as a solution in anhydrous THF to the cold (-78 °C) solution of the lithiated imidazole. This minimizes localized heating and potential side reactions.

      • Purity of Electrophile: Use high-purity ethyl bromodifluoroacetate. Impurities can interfere with the reaction.

Summary Table for Optimizing Step 1:

ParameterStandard ConditionOptimized ConditionRationale
Solvent Anhydrous THFFreshly distilled anhydrous THFRemoves trace water and peroxides.
Temperature -78 °CStrictly maintained at -78 °CPrevents decomposition of the lithiated intermediate.
n-BuLi 1.1 equivalents1.1 - 1.2 equivalents (post-titration)Ensures complete deprotonation.
Addition Rapid additionSlow, dropwise addition of electrophilePrevents side reactions and temperature spikes.
Issue 2: Complications During Ester Hydrolysis (Step 2)

Q: The hydrolysis of my ester is either incomplete or I am seeing significant product loss. What is happening?

A: The hydrolysis step, while seemingly straightforward, can be complicated by the electronic properties of the difluoroacetyl group and the stability of the final product.

Potential Causes & Solutions:

  • Incomplete Hydrolysis:

    • Causality: The gem-difluoro group is electron-withdrawing, which can affect the reactivity of the adjacent ester carbonyl. Steric hindrance could also play a role.

    • Solution:

      • Increase Reaction Time/Temperature: If monitoring by TLC or LC-MS shows remaining starting material, prolong the reaction time at room temperature or gently heat the mixture (e.g., to 40-50 °C).

      • Use a Co-solvent: If solubility is an issue, using a mixture of water and a miscible organic solvent like methanol or THF can improve reaction rates.

  • Product Degradation via Decarboxylation:

    • Causality: The final product, a difluoroacetic acid derivative, may be susceptible to decarboxylation (loss of CO2) under harsh conditions, especially elevated temperatures in either acidic or basic media.[2][3] The imidazole ring can potentially facilitate this process.

    • Troubleshooting Protocol:

      • Mild Hydrolysis Conditions: Start with standard conditions (e.g., NaOH or LiOH in H2O/MeOH at room temperature). Avoid prolonged heating or strong acid/base concentrations.

      • Careful Acidification: During workup, acidify the reaction mixture slowly at 0 °C to protonate the carboxylate. Over-acidification or allowing the temperature to rise can promote decarboxylation. Aim for a pH of ~3-4.

Troubleshooting_Hydrolysis Start Start Hydrolysis (NaOH, H2O/MeOH) Check Monitor Reaction (TLC / LC-MS) Start->Check Incomplete Incomplete Reaction Check->Incomplete No Complete Reaction Complete Check->Complete Yes Action1 Increase Time or Gently Heat (40°C) Incomplete->Action1 Workup Cool to 0°C Slowly add HCl to pH 3-4 Complete->Workup Action1->Check SideReaction Degradation / Decarboxylation Observed? Workup->SideReaction Extract Extract with Organic Solvent (e.g., Ethyl Acetate) FinalProduct Isolate Product Extract->FinalProduct SideReaction->Extract No Action2 Use Milder Conditions: - Lower Temperature - Shorter Time SideReaction->Action2 Yes

Caption: Decision workflow for the hydrolysis and workup step.

Issue 3: Purification and Stability Challenges

Q: My final product is difficult to purify and seems to be unstable. How should I approach purification?

A: The polarity of the carboxylic acid and the basicity of the imidazole ring make this a zwitterionic-capable molecule, which can complicate standard purification techniques.

Potential Causes & Solutions:

  • Difficulty with Chromatography:

    • Causality: The polar, potentially zwitterionic nature of the product can cause it to streak or remain on a standard silica gel column.

    • Solutions:

      • Acid-Base Extraction: This is often the most effective method. After acidification of the aqueous layer, extract the product into an organic solvent like ethyl acetate. Then, wash the organic layer with brine to remove inorganic salts.[4]

      • Alternative Chromatography: If chromatography is necessary, consider reverse-phase (C18) chromatography. For silica gel, adding a small amount of acetic or formic acid to the mobile phase (e.g., 0.5-1%) can improve peak shape by keeping the product protonated.

  • Product Instability:

    • Causality: As mentioned, decarboxylation is a primary concern. The compound may also be sensitive to air or moisture over long periods. Fluorinated acids can also be corrosive.[5]

    • Solutions:

      • Storage: Store the final product under an inert atmosphere at low temperatures (-20 °C is recommended).

      • Avoid Harsh Conditions: Do not expose the purified product to high heat (e.g., when removing solvent under high vacuum with a heated bath). Use a rotary evaporator at or below room temperature.

Detailed Experimental Protocols

Disclaimer: These are proposed protocols and should be adapted based on laboratory observations. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 1-methylimidazole (5.0 g, 60.9 mmol) to the cold THF.

  • Slowly add n-butyllithium (1.1 eq, 67.0 mmol, e.g., 26.8 mL of a 2.5 M solution in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flame-dried flask, prepare a solution of ethyl bromodifluoroacetate (1.2 eq, 14.8 g, 73.1 mmol) in anhydrous THF (20 mL).

  • Add the ethyl bromodifluoroacetate solution to the lithiated imidazole solution dropwise via a syringe pump over 30 minutes at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Slowly warm the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NH4Cl (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title ester.

Protocol 2: Synthesis of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid
  • Dissolve the purified ester (10.0 g, 45.8 mmol) in a mixture of methanol (50 mL) and water (50 mL) in a round-bottom flask.

  • Add sodium hydroxide (2.0 eq, 3.66 g, 91.6 mmol) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed (typically 4-12 hours).

  • Once complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C in an ice bath.

  • Slowly and with vigorous stirring, add 1M HCl (aq) to acidify the solution to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at room temperature to yield the final product.

Expected Analytical Data
Compound1H NMR (Expected Shifts, CDCl3)19F NMR (Expected Shifts)MS (ESI+)
Ester Intermediate δ 7.1-7.0 (d, 2H, Imidazole-H), 4.4 (q, 2H, -OCH2CH3), 3.8 (s, 3H, N-CH3), 1.3 (t, 3H, -OCH2CH3)~ -95 to -105 ppm (s)m/z [M+H]+ expected
Final Acid δ 7.2-7.1 (d, 2H, Imidazole-H), 3.9 (s, 3H, N-CH3), COOH proton may be broad or not observed.~ -95 to -105 ppm (s)m/z [M+H]+ expected

Note: NMR shifts are predictive and may vary based on solvent and concentration.

References
  • BenchChem. (2025). Synthesis of 2-Fluoro-1H-imidazole: An In-depth Technical Guide.
  • McCarthy, J. R., et al. (2001). New Building Blocks for Fluorinated Imidazole Derivatives: Preparation of β-Fluoro- and β,β-Difluorohistamine. The Journal of Organic Chemistry. [Link]

  • Chen, Y., et al. (2022). Synthesis of Fluorinated Imidazole[4,5f][6][7]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. PubMed. [Link]

  • Sharma, R., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of fluorinated derivatives of imidazole. [Link]

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]

  • Organic Syntheses. (n.d.). Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. [Link]

  • BenchChem. (2025).
  • Belwal, C.K., & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry. [Link]

  • Organic Syntheses. (n.d.). 4-(TRIFLUOROMETHYL)ANDROST-4-ENE-3,17-DIONE. [Link]

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [Link]

  • Orita, A., et al. (n.d.). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. [Link]

  • Zlotnikov, E., et al. (n.d.). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC - NIH. [Link]

  • BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • Google Patents. (n.d.).
  • Wellington Laboratories. (n.d.). Stability of Saturated and Unsaturated Perfluoroalkyl Telomer Acid Compounds as Reference Standards. [Link]

  • Wang, Z., et al. (2013). Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction. Organic Letters. [Link]

  • ResearchGate. (n.d.). Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. [Link]

  • Aliabad, J. M., et al. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]

  • ResearchGate. (n.d.). Scheme 1: Reported methods for the synthesis of imidazol-1-yl-acetic acid (3) [8-10]. [Link]

  • ResearchGate. (n.d.). a) The effects of imidazole derivatives in trifluoroacetic acid. b) The.... [Link]

  • WIPO Patentscope. (2009). WO/2009/115426 METHOD FOR PREPARING DIFLUOROACETIC ACID AND SALTS THEREOF. [Link]

  • NextSDS. 2,2-difluoro-2-(1,3-thiazol-4-yl)acetic acid. [Link]

  • Os'kina, I. A., et al. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. ResearchGate. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2025). (3a,8b)-5-Acetyl-3a-fluoro-6,8-dihydroxy-7,8b-dimethyl-3,3a-dihydrofuro[3,2-b]benzofuran-2(8bH)-one. [Link]

Sources

Optimization

improving the stability of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid for experiments

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid to introduce the highly desirable difluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid to introduce the highly desirable difluoromethyl-imidazole moiety into your pharmacophores. While this functional group dramatically improves metabolic stability and lipophilicity in final drug candidates, the carboxylic acid building block itself is notoriously unstable during storage and standard coupling workflows.

This guide, developed by our Senior Application Science team, provides field-proven methodologies to prevent degradation, troubleshoot failed reactions, and ensure reproducible experimental outcomes.

Part 1: The Causality of Instability (Understanding the Mechanism)

To successfully work with this compound, you must first understand why it degrades. The inherent instability of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid stems from its extreme propensity for decarboxylation .

As documented in extensive studies on[1], the strong electron-withdrawing nature of the gem-difluoro group, coupled with the aromatic imidazole ring, highly stabilizes the resulting difluoromethyl anion intermediate. While this facile CO₂ extrusion is actively exploited in [2], it presents a critical failure point when the goal is to preserve the carboxylic acid for amide bond formation. Over recent years, several elegant strategies for the preparation of difluoroalkylated arenes have been reported through [3], highlighting just how easily these compounds lose CO₂ under basic or thermal stress.

Logical flow of base-catalyzed decarboxylation of α,α-difluoroarylacetic acids.

Part 2: Troubleshooting & FAQs

Q: My LC-MS shows a major peak at [M-44] instead of my desired amide product. What happened? A: You are observing the classic decarboxylation degradation product. The mass loss of 44 Da corresponds to the extrusion of CO₂, yielding 2-(difluoromethyl)-1-methyl-1H-imidazole. This occurs when the compound is exposed to excess base, heat, or when pre-activated for too long.

Q: Can I use standard HATU/DIPEA conditions in DMF for amide coupling? A: No. DIPEA (pKa ~10.5) is too strong of a base. It rapidly deprotonates the carboxylic acid, forming a high concentration of the highly reactive carboxylate anion. In polar aprotic solvents like DMF, this naked anion rapidly undergoes C-C bond cleavage. You must switch to weaker bases (like N-methylmorpholine, pKa ~7.4) and less polar solvents (like DCM) to suppress this pathway.

Q: Can I pre-activate the acid with my coupling reagent before adding the amine? A: Absolutely not. Pre-activating α,α-difluoroarylacetic acids in the absence of a nucleophilic amine gives the activated ester ample time to undergo thermal decarboxylation. Always add the amine to the acid before adding the coupling reagent and base.

Q: Is the sodium salt of this compound more stable than the free acid? A: No. The sodium salt exists permanently as the carboxylate anion, which is the direct precursor to decarboxylation. The free acid, stored under strictly anhydrous conditions, is significantly more stable because the protonated carboxyl group must be deprotonated before CO₂ extrusion can efficiently occur.

Part 3: Quantitative Stability Data

To guide your experimental design, our team has mapped the degradation kinetics of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid across various conditions.

Storage/Reaction ConditionSolvent / MatrixTemperatureHalf-Life ( t1/2​ )Application Recommendation
Solid State (Argon) Neat (Powder)-20°C> 12 MonthsOptimal for long-term storage.
Solid State (Air) Neat (Powder)25°C~ 7 DaysAvoid ; hygroscopic and prone to degradation.
Basic Solution (Strong) DMF + 2.0 eq DIPEA25°C< 15 MinutesDo not use for coupling reactions.
Basic Solution (Weak) DCM + 3.0 eq NMM0°C> 4 HoursOptimal for amide couplings.
Acidic/Neutral Solution DMSO-d6 (NMR)25°C~ 48 HoursPrepare analytical samples immediately before use.

Part 4: Self-Validating Experimental Protocols

Workflow: Low-Temperature Amide Coupling

To successfully couple this sensitive acid to an amine, you must suppress the activation energy required for CO₂ extrusion. We utilize T3P (Propylphosphonic anhydride) and N-methylmorpholine (NMM) . NMM minimizes the steady-state concentration of the carboxylate anion, while T3P allows for efficient activation at strictly controlled low temperatures (0°C).

Step-by-step workflow for low-temperature amide coupling using T3P.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (1.0 eq) and suspend in anhydrous DCM (0.1 M). Cool the mixture to exactly 0°C using an ice-water bath.

    • Validation Check: The solution should remain clear/pale. Any gas evolution at this stage indicates moisture contamination or premature decarboxylation.

  • Amine Addition: Add the target amine (1.0 eq) to the cooled solution. Stir for 5 minutes.

    • Validation Check: An LC-MS aliquot of this mixture should show both starting materials completely intact.

  • Activation: Slowly add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 5 minutes.

  • Base Addition (Critical Step): Insert an internal temperature probe. Add N-methylmorpholine (NMM, 3.0 eq) dropwise.

    • Validation Check: Monitor the internal temperature closely. Adjust the addition rate to ensure the internal temperature never exceeds 5°C. Temperature spikes correlate directly with yield loss via decarboxylation.

  • Reaction & Quench: Stir at 0°C for 2 hours. Do not let the reaction warm to room temperature. Quench by pouring the reaction mixture directly into cold saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure (bath temperature < 30°C).

Workflow: Aliquoting and Storage

Because repeated freeze-thaw cycles and ambient moisture exposure will rapidly degrade the bulk material, follow this protocol upon receiving the compound:

  • Transfer the bulk bottle to a glovebox or a dry argon-purged glove bag.

  • Aliquot the solid into single-use amber glass vials (e.g., 50 mg or 100 mg per vial).

  • Backfill each vial with dry Argon and seal tightly with PTFE-lined caps.

  • Store all aliquots at -20°C. When needed, remove a single vial and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.

References

  • Silver-Catalyzed Decarboxylative Alkynylation of α,α-Difluoroarylacetic Acids with Ethynylbenziodoxolone Reagents Source: Organic Letters (ACS Publications) URL:[Link]

  • Fe(III)-Catalyzed Decarboxylative C3-Difluoroarylmethylation of Coumarins with α,α-Difluoroarylacetic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Visible-Light-Induced Cascade Cyclization of 1-Acryloyl-2-cyanoindole: Access of Difluoroalkylated Pyrrolo[1,2-a]indolediones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Purifying Fluorinated Imidazole Compounds

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated imidazole compounds. As a researcher, scientist, or drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated imidazole compounds. As a researcher, scientist, or drug development professional, you are aware of the critical role these molecules play in modern therapeutic design. The strategic incorporation of fluorine can significantly enhance a compound's metabolic stability, potency, and pharmacokinetic profile.[1][2][3][4][5][] However, these same advantageous properties frequently introduce considerable hurdles during purification.

This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles that govern the behavior of fluorinated imidazoles during purification. By understanding the "why," you will be better equipped to troubleshoot and optimize your purification strategies.

Part 1: Troubleshooting Guide - Common Purification Roadblocks

This section addresses the most frequently encountered issues during the purification of fluorinated imidazole derivatives, offering causative explanations and actionable solutions.

Challenge: Co-elution of Isomers and Closely Related Impurities in Column Chromatography

One of the most persistent challenges is the separation of regioisomers (e.g., 4-fluoro vs. 5-fluoro imidazoles) or other closely related impurities that exhibit very similar polarities.[7]

Root Cause Analysis:

The introduction of fluorine can subtly alter the electronic distribution and dipole moment of the imidazole ring.[8] While this is beneficial for biological activity, it can result in minimal differences in the affinity of isomers for the stationary phase, leading to poor separation. Common impurities may include unreacted starting materials, reagents, and byproducts from side reactions.[8]

Troubleshooting Protocol:

  • Mobile Phase Optimization: A systematic approach to solvent system modification is crucial. Instead of large, incremental changes, fine-tune the mobile phase composition. For normal-phase chromatography on silica gel, if your compounds have a high Rf value, systematically decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane in a hexane/ethyl acetate system).[8] Conversely, for low Rf values, a gradual increase in the polar solvent is recommended.

  • Stationary Phase Selection: If mobile phase optimization is insufficient, consider alternative stationary phases.

    • Fluorinated Stationary Phases: C18 columns are a good starting point for reversed-phase HPLC. For particularly challenging separations, consider specialized fluorinated stationary phases (e.g., pentafluorophenyl or F5 phases). These phases can offer unique selectivity for fluorinated compounds through dipole-dipole, pi-pi, and ion-exchange interactions.

    • Silver-Impregnated Silica Gel: For separating positional isomers, silica gel impregnated with a silver salt (e.g., AgNO₃) can be effective. The silver ions can interact differently with the pi-electron systems of the imidazole isomers, leading to enhanced separation.

  • Gradient Elution: Employing a shallow gradient in your elution method can significantly improve the resolution of closely eluting peaks.

Data-Driven Decision Making: Mobile Phase Selection

Observation in TLC/Flash Chromatography Primary Action Secondary Action (if primary fails)
High Rf (Compounds elute too quickly)Decrease mobile phase polarity (e.g., increase hexane in hexane/EtOAc)Switch to a less polar solvent system (e.g., Toluene/EtOAc)
Low Rf (Compounds stick to the column)Increase mobile phase polarity (e.g., increase EtOAc in hexane/EtOAc)Add a small percentage of a more polar modifier (e.g., MeOH, CH₃CN)
Poor separation of spots with similar RfFine-tune solvent ratio in small increments (e.g., 1-2% changes)Change one of the mobile phase components to alter selectivity (e.g., replace EtOAc with CH₂Cl₂)
Challenge: Difficulty in Achieving Crystallization

Fluorinated imidazoles can sometimes be reluctant to crystallize from solution, often oiling out or remaining as a supersaturated solution.

Root Cause Analysis:

The presence of fluorine can influence intermolecular interactions, such as hydrogen bonding and crystal packing. The high electronegativity of fluorine can weaken intermolecular hydrogen bonds involving the imidazole N-H, which are often crucial for forming a stable crystal lattice.[9]

Troubleshooting Protocol:

  • Systematic Solvent Screening: A methodical screening of a diverse range of solvents is the first step. A good crystallization solvent will typically dissolve the compound when hot but not at room temperature.[8]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.[8]

    • Seeding: If a small amount of pure, crystalline material is available, add a single seed crystal to the supersaturated solution to initiate crystallization.[8]

  • Solvent System Modification:

    • Binary/Ternary Systems: Dissolve the compound in a "good" solvent (high solubility) and slowly add a "poor" solvent (low solubility) until the solution becomes turbid. Gently warm the mixture until it clarifies, then allow it to cool slowly.[8]

    • Vapor Diffusion: Dissolve the compound in a relatively volatile solvent and place this solution in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapors into the primary solution can promote the growth of high-quality crystals.

Experimental Workflow: Troubleshooting Crystallization

Caption: A decision tree for troubleshooting crystallization issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the imidazole or an attached phenyl ring affect purification?

The position of the fluorine atom can significantly impact the molecule's dipole moment and its ability to participate in hydrogen bonding.[8] This, in turn, affects its interaction with both polar and non-polar stationary phases in chromatography and its solubility in various solvents for crystallization. Positional isomers often have very similar physicochemical properties, making their separation particularly challenging.[8]

Q2: What are some common impurities I should be aware of during the synthesis and purification of fluorinated imidazoles?

Common impurities can include unreacted starting materials, residual reagents, and side-products.[8] Depending on the synthetic route, you might encounter over-fluorinated products (di- or tri-fluorinated imidazoles), regioisomers, or byproducts from reactions with the solvent.[7] For instance, when using N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent, a potential side-product is the corresponding sulfonylated imidazole.[7]

Q3: My fluorinated imidazole compound appears to be degrading on the silica gel column. What can I do?

Some fluorinated imidazoles can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[2][10]

  • Neutralize the Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine in the mobile phase) before packing the column.

  • Alternative Stationary Phases: Consider using a more inert stationary phase such as alumina (basic or neutral) or Florisil®.

  • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18 stationary phase is an excellent alternative as it avoids the use of acidic silica gel.

Q4: I am observing poor recovery of my compound after flash chromatography. What are the likely causes?

Poor recovery can be due to several factors:

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. This can be particularly problematic with highly polar fluorinated imidazoles on silica gel. Using a more polar mobile phase or switching to a different stationary phase can help.

  • Volatility: Some smaller fluorinated imidazoles can be surprisingly volatile.[11] Ensure that you are not losing your product during solvent removal under reduced pressure. Using a colder trap on your rotary evaporator can mitigate this.

  • Decomposition: As mentioned in the previous question, the compound may be decomposing on the column.

Q5: Are there any specific safety precautions I should take when working with and purifying fluorinated compounds?

Yes, safety is paramount. Many fluorinating agents are highly reactive and toxic and should be handled with extreme care in a well-ventilated fume hood.[11] Hydrogen fluoride (HF) and its complexes are extremely corrosive.[11] Always consult the Safety Data Sheet (SDS) for all reagents and products. During purification, be mindful of the potential for the co-elution of toxic impurities.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude fluorinated imidazole compound in a minimal amount of a suitable solvent, ideally a component of the mobile phase or a less polar solvent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system (e.g., hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading: Carefully load the dissolved sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired compound.[8]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the compound just dissolves.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try inducing crystallization as described in the troubleshooting section.[8]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Conclusion

The purification of fluorinated imidazole compounds presents a unique set of challenges that can be overcome with a systematic and informed approach. By understanding the influence of the fluorine atom on the physicochemical properties of the molecule, researchers can make logical choices in developing and optimizing their purification strategies. This guide provides a foundation for troubleshooting common issues and implementing robust purification protocols.

References

  • Technical Support Center: Purification of Fluorophenyl Imidazole Compounds - Benchchem.
  • Technical Support Center: Side-Product Formation in Fluorinated Imidazole Reactions - Benchchem.
  • Crystal Structure Analysis of 1-Fluoro-1H-imidazole Derivatives: A Technical Guide - Benchchem.
  • Purification of Imidazole using PF-15SIHP-F0025 - Flash-Chromatographie.
  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives | The Journal of Organic Chemistry - ACS Publications.
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
  • Fluorinated Nanosized Zeolitic-Imidazolate Frameworks as Potential Devices for Mechanical Energy Storage | ACS Applied Materials & Interfaces.
  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
  • Selectfluor-Promoted Direct Fluorination at the 4- or 5-Position of Imidazole Derivatives.
  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i - SciSpace.
  • Syntheses of (Trifluoromethyl)imidazoles with Additional Electronegative Substituents. An Approach to Receptor-Activated Affinity Labels | The Journal of Organic Chemistry - ACS Publications.
  • In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole - Benchchem.
  • Fluorinated Nanosized Zeolitic-Imidazolate Frameworks as Potential Devices for Mechanical Energy Storage - PMC.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties - ResearchGate.
  • Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env - Phenomenex.
  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology.
  • Technical Support Center: Synthesis of Fluorinated Compounds - Benchchem.
  • CHAPTER 9: Fluorinations Not Using Fluorine Gas - Books.
  • Fluorine Chemistry Custom Services - BOC Sciences.
  • Imidazole Impurities and Related Compound - Veeprho.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • The Dark Side of Fluorine - PMC - NIH.
  • SynQuest Labs - A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS by RE BANKS.
  • Synthesis of Fluorinated Imidazole[4,5f][8][9]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed. Available from:

Sources

Reference Data & Comparative Studies

Validation

Structural Analogues of 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid: A Comprehensive Comparison Guide

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2,2-difluoro-2-(1-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (CAS 1342482-15-8) is a highly specialized, commercially available building block[1]. By replacing the metabolically labile α -protons of an acetic acid moiety with fluorine atoms, this compound serves as a superior precursor for synthesizing robust, highly permeable amides.

This guide provides an objective comparison of this fluorinated building block against its non-fluorinated and structural analogues, detailing the mechanistic rationale behind its efficacy, comparative performance data, and optimized experimental protocols for its integration into advanced pharmacophores.

Mechanistic Rationale: The α,α -Difluorination Advantage

The transition from a standard heteroaryl acetic acid to an α,α -difluoro analogue fundamentally alters the physicochemical landscape of the resulting drug molecule. The incorporation of difluoro-heteroaryl moieties has been shown to significantly enhance the nanomolar inhibitory activity of compounds targeting kinases such as CK1 δ [2] and proteases like Factor XIa[3].

The efficacy of this specific building block is driven by three causal mechanisms:

  • pKa Modulation: The strong electron-withdrawing nature of the CF2​ group drastically lowers the pKa of the carboxylic acid (from ~4.5 to ~2.1). When converted into an amide, this inductive effect increases the acidity of the amide N-H, strengthening its capacity as a hydrogen-bond donor in target binding pockets.

  • Metabolic Shielding: The α -carbon of heteroaryl acetic acids is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. The CF2​ group sterically and electronically blocks this metabolic liability, drastically extending the compound's in vivo half-life.

  • Lipophilicity and Permeability: Fluorination increases the overall lipophilicity (LogD) of the molecule, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration without adding excessive molecular weight.

SPR A 2-(1-methyl-1H-imidazol-2-yl)acetic acid (Metabolically Labile) B alpha,alpha-Difluorination A->B C 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid (Optimized Building Block) B->C D Decreased pKa (Stronger H-bond donor in amides) C->D E Steric Shielding (CYP450 Resistance) C->E F Increased Lipophilicity (Higher LogD) C->F

Diagram 1: Structure-Property Relationship (SPR) driven by alpha-difluorination.

Structural Analogues & Efficacy Comparison

To objectively evaluate the performance of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid, we must compare it against its direct structural analogues. The table below summarizes the representative efficacy data when these building blocks are incorporated into a standardized kinase inhibitor pharmacophore (e.g., a CK1 δ model system).

Quantitative Performance Data
Building Block (Analogue)Structural ModificationCalc. pKa (Free Acid)Relative Lipophilicity ( Δ LogD)Metabolic Half-life ( t1/2​ in HLM)Target Affinity (Model IC 50​ )
2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid Target Compound ( CF2​ , N-Methyl)~2.1+0.8>120 min12 nM
2-(1-methyl-1H-imidazol-2-yl)acetic acid Non-Fluorinated ( CH2​ , N-Methyl)~4.5Baseline (0.0)25 min (Rapid α -oxidation)85 nM
2,2-difluoro-2-(1H-imidazol-2-yl)acetic acid Des-Methyl ( CF2​ , NH)~2.3+0.490 min (N-glucuronidation risk)45 nM
2,2-difluoro-2-(pyridin-2-yl)acetic acid Pyridine Analogue ( CF2​ , Pyridine)~1.9+1.1>120 min28 nM

Analysis of Results:

  • Target vs. Non-Fluorinated: The fluorinated target compound shows a nearly 5-fold increase in metabolic half-life compared to the non-fluorinated analogue, directly validating the steric shielding effect of the CF2​ group.

  • Target vs. Des-Methyl: The N-methyl group in the target compound eliminates a hydrogen-bond donor that is otherwise susceptible to Phase II N-glucuronidation, thereby improving both permeability and metabolic stability over the des-methyl analogue.

Experimental Workflows: Amide Coupling Protocol

Coupling α,α -difluoroacetic acids presents unique synthetic challenges. Causality of Reagent Selection: The electron-withdrawing nature of the two fluorine atoms significantly reduces the nucleophilicity of the carboxylate anion. Standard coupling reagents like EDC/HOBt are often sluggish and prone to degradation. Therefore, HATU is selected for its superior reactivity, rapidly forming a highly active 7-azabenzotriazole ester intermediate. DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk minimizes competitive nucleophilic attack by the base itself.

Step-by-Step Methodology: HATU-Mediated Coupling

This protocol is designed as a self-validating system to ensure high-yield amide bond formation.

  • Preparation: Dissolve 1.0 equivalent (eq) of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Perform this under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the active ester.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA to the solution. Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow, visually confirming the formation of the active 7-azabenzotriazole ester.

  • Amine Addition: Add 1.1 eq of the target primary or secondary amine. Stir the reaction at room temperature for 18 hours.

  • Reaction Monitoring: Extract a 5 μ L aliquot, quench it in 100 μ L of a 1:1 Acetonitrile:Water mixture, and analyze via LC-MS.

    • Self-Validation Checkpoint: Confirm the complete disappearance of the starting acid mass and the dominant presence of the product mass before proceeding.

  • Workup: Quench the reaction mixture with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via preparative HPLC to yield the final difluoroacetamide compound.

Workflow Step1 Activation HATU / DIPEA in DMF Step2 Amine Addition Primary/Secondary Amine Step1->Step2 Step3 Reaction Stir 18h at Room Temp Step2->Step3 Step4 Purification Prep-HPLC (LC-MS Validated) Step3->Step4 Step5 Validation In Vitro Efficacy & Stability Assays Step4->Step5

Diagram 2: Optimized workflow for the synthesis and validation of difluoroacetamides.

References

  • Title: 1342482-15-8 | 2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)
  • Source: acs.
  • Title: WO2022020546A1 - 3-(1h-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1h)

Sources

Comparative

A Comparative Guide to Difluoroacetic Acid and Trifluoroacetic Acid in Chromatography

A Senior Application Scientist's Perspective on Optimizing Analyte Separation and Detection For researchers, scientists, and professionals in drug development, the choice of mobile phase modifier in reversed-phase chroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Optimizing Analyte Separation and Detection

For researchers, scientists, and professionals in drug development, the choice of mobile phase modifier in reversed-phase chromatography (RPC) is a critical decision that profoundly impacts the quality of analytical results. This guide provides an in-depth comparative study of two common ion-pairing agents, difluoroacetic acid (DFA) and trifluoroacetic acid (TFA), offering experimental insights to inform your selection process for applications ranging from routine high-performance liquid chromatography (HPLC) with UV detection to sensitive liquid chromatography-mass spectrometry (LC-MS).

The Role of Ion-Pairing Agents in Reversed-Phase Chromatography

In reversed-phase chromatography, acidic modifiers are added to the mobile phase for two primary reasons: to lower the pH and to act as ion-pairing agents. Lowering the pH suppresses the ionization of acidic residues on analytes like peptides and proteins, enhancing their retention on the non-polar stationary phase. More critically, these agents form ion pairs with basic moieties on the analytes. This neutralizes the positive charges, reducing undesirable secondary interactions with residual silanols on the silica-based stationary phase, which would otherwise lead to poor peak shape and band broadening.[1]

Trifluoroacetic acid (TFA) has long been the gold standard for this purpose, particularly in applications with UV detection, due to its effectiveness in producing sharp, symmetrical peaks and excellent separation.[2] However, the rise of LC-MS as a primary analytical tool has exposed a significant drawback of TFA: severe ion suppression in the mass spectrometer.[3] This has paved the way for alternatives like difluoroacetic acid (DFA), which aims to strike a balance between chromatographic performance and MS compatibility.[4][5][6]

Physicochemical Properties: A Head-to-Head Comparison

The chromatographic behavior of DFA and TFA is rooted in their fundamental chemical properties. TFA is a stronger and more hydrophobic acid than DFA, which directly influences its strength as an ion-pairing agent.[2][7][8]

PropertyTrifluoroacetic Acid (TFA)Difluoroacetic Acid (DFA)Formic Acid (FA) - for reference
Acidity (pKa) ~0.5~1.3~3.75
Hydrophobicity HighModerateLow
Ion-Pairing Strength StrongModerateWeak
MS Signal Suppression SevereModerateLow
UV Cutoff ~210 nm~210 nm~210 nm

Table 1: Comparative properties of TFA, DFA, and Formic Acid (FA).

The stronger ion-pairing ability of TFA leads to greater retention of analytes on the reversed-phase column compared to DFA.[7] This increased retention follows the trend of the ion-pairing agent's strength and hydrophobicity: FA < DFA < TFA.[7][8]

Performance in Chromatography: Resolution, Retention, and Peak Shape

When it comes to chromatographic performance, particularly with UV detection, TFA often sets the benchmark for peak sharpness and resolution. It excels at minimizing secondary interactions, resulting in narrow, symmetrical peaks.[9]

However, DFA proves to be a highly effective alternative, often yielding chromatographic resolution that is close to, and in some cases even better than, that achieved with TFA.[2][6][10] Both TFA and DFA significantly outperform formic acid (FA), a common MS-friendly modifier, which tends to produce broader peaks and less efficient separations due to its weakness as an ion-pairing agent.[4] In a study comparing the three, TFA produced the narrowest peak widths, indicating the highest efficiency, followed closely by DFA, with FA resulting in the least efficient separation.

The choice between TFA and DFA can also introduce unique selectivities in a separation, which can be strategically employed to resolve challenging analyte pairs.[5][7]

Impact on Mass Spectrometry Detection

The most significant divergence between TFA and DFA is their compatibility with mass spectrometry. TFA is known to cause severe signal suppression in electrospray ionization (ESI), the most common ionization source for LC-MS.[3][11] This phenomenon is attributed to several factors, including the formation of strong, neutral ion pairs that are difficult to desolvate and ionize, as well as TFA's high surface tension and conductivity, which are detrimental to the ESI process. Furthermore, TFA can be persistent in the LC-MS system, leading to lingering background signals and contamination.[12]

DFA, being less acidic and less hydrophobic, induces significantly less ion suppression than TFA.[2][5][6][8] Studies have demonstrated a substantial increase in MS signal intensity—often three- to four-fold—when DFA is used in place of TFA.[2][6][9] While DFA does not completely eliminate ion suppression (formic acid remains the superior choice for maximizing MS signal), it offers a crucial compromise, providing a significant boost in MS sensitivity over TFA while maintaining high-quality chromatographic separation.[4][5]

The following diagram illustrates the trade-off between chromatographic performance and MS compatibility for these common mobile phase modifiers.

Experimental_Workflow cluster_Prep Preparation cluster_Analysis LC-MS Analysis cluster_Data Data Evaluation Sample_Prep Prepare Peptide Sample MP_Prep_TFA Prepare TFA Mobile Phases MP_Prep_DFA Prepare DFA Mobile Phases Equilibrate_TFA Equilibrate Column with TFA MP_Prep_TFA->Equilibrate_TFA Equilibrate_DFA Equilibrate Column with DFA MP_Prep_DFA->Equilibrate_DFA Inject_TFA Inject Sample (TFA Method) Equilibrate_TFA->Inject_TFA Compare_UV Compare UV Chromatograms Inject_TFA->Compare_UV Compare_MS Compare MS Total Ion Chromatograms Inject_TFA->Compare_MS Inject_DFA Inject Sample (DFA Method) Equilibrate_DFA->Inject_DFA Inject_DFA->Compare_UV Inject_DFA->Compare_MS Evaluate_Metrics Evaluate Retention, Peak Shape & Signal Compare_UV->Evaluate_Metrics Compare_MS->Evaluate_Metrics

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid
Reactant of Route 2
2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.